URMC-099

Catalog No.
S548948
CAS No.
M.F
C27H27N5
M. Wt
421.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
URMC-099

Product Name

URMC-099

IUPAC Name

3-(1H-indol-5-yl)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C27H27N5

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30)

InChI Key

QKKIWEILHCXECO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3

solubility

Soluble in DMSO, not in water

Synonyms

URMC099, URMC 099, URMC-099

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3

The exact mass of the compound 3-(1H-indol-5-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is 421.22665 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Quantitative Kinase Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

URMC-099 is characterized as a "broad-spectrum" inhibitor because it targets several kinases. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values for key targets, with lower values indicating greater potency [1].

Target Kinase IC₅₀ Value (nM)
ABL1 6.8 nM
MLK1 19 nM
MLK2 42 nM
MLK3 14 nM
DLK 150 nM
LRRK2 11 nM
VEGFR1/FLT1 39 nM

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are achieved through a multi-faceted mechanism that interrupts inflammatory signaling and promotes cellular clearance pathways.

InflammatoryStimuli Inflammatory Stimuli (LPS, HIV-1 Tat, Aβ) MLK3 MLK3 (MAPKKK) InflammatoryStimuli->MLK3 LRRK2 LRRK2 InflammatoryStimuli->LRRK2 MKKs MKK3/4, MKK7 (MAPKK) MLK3->MKKs LRRK2->MKKs MAPKs p38 / JNK (MAPK) MKKs->MAPKs NuclearResponse Pro-inflammatory Gene Transcription MAPKs->NuclearResponse FunctionalOutcomes Cytokine Release (TNF-α, IL-6) Microglial Activation Neuronal Damage NuclearResponse->FunctionalOutcomes URMC099 This compound Inhibition URMC099->MLK3 URMC099->LRRK2 Autophagy Promoted Autophagy & Endolysosomal Trafficking URMC099->Autophagy Neuroprotection Reduced Synaptic Injury Protected Neuronal Architecture Improved Cognition URMC099->Neuroprotection Autophagy->FunctionalOutcomes

This compound inhibits MLK3 and LRRK2 to suppress neuroinflammatory signaling.

Direct Kinase Inhibition and Downstream Effects
  • Inhibition of MLK3 and LRRK2: As a MAPK Kinase Kinase (MAPKKK), MLK3 activation triggers a signaling cascade involving MKK3/4/7 and ultimately activating p38 and JNK MAP kinases [2]. This cascade drives the production of pro-inflammatory mediators like TNF-α, IL-6, and MCP-1 [3] [1]. This compound potently inhibits this pathway at the source.
  • Supression of Neuroinflammation: In microglial cells and monocytes, this compound treatment inhibits the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-8, MCP-1) induced by stimuli such as LPS or HIV-1 Tat [3] [1]. This helps shift activated microglia from a pro-inflammatory to a more protective phenotype [4].
Promotion of Clearance Pathways
  • Induction of Autophagy: this compound induces autophagy, a cellular clearance process [1].
  • Facilitation of Amyloid-β Clearance: In Alzheimer's disease models, this compound promotes the uptake and degradation of amyloid-β (Aβ) in microglial endolysosomes, reducing β-amyloidosis in the brain [2].
Synaptic and Cognitive Protection

The downstream result of the above mechanisms is the protection of neuronal structure and function. This compound prevents the loss of postsynaptic structures (such as PSD95) and protects neuronal architecture [4] [2]. This synaptic protection underlies the improvement in hippocampal-dependent learning and memory tasks observed in various disease models [4] [5].

Key Experimental Evidence and Protocols

The following table summarizes foundational experimental evidence that elucidates this compound's mechanism of action.

Disease Model Key Findings Experimental Evidence
Multiple Sclerosis (EAE Model) [4] Prevented hippocampal synaptic loss; Reversed cognitive deficits; Modulated microglia. Preserved PSD-95+ postsynaptic structures; Improved contextual fear conditioning; IHC, Western blot, behavioral assays.
Alzheimer's Disease (APP/PS1 Mice) [2] Facilitated Aβ clearance; Restored synaptic integrity; Promoted hippocampal neurogenesis. Reduced Aβ levels via ELISA; Increased synaptophysin & PSD95 via Western blot; Immunohistochemistry.
Perioperative Neurocognitive Disorders (Orthopedic Surgery Model) [5] Prevented blood-brain barrier disruption & microgliosis; Prevented memory impairment. Unbiased stereology for microglia; IgG staining for BBB leakage; "What-Where-When" behavioral task.
HIV-1 Associated Neurocognitive Disorders (HAND) [3] [1] Inhibited neuroinflammation; Protected neuronal architecture; Reduced viral load in combo with antiretroviral therapy. Reduced TNF-α in human monocytes; Preserved Map2+ neurons via IHC; In vivo models with HIV-1 Tat.
Representative In Vivo Dosing Protocol

A commonly used and effective dosing regimen in rodent studies is detailed below [4] [5]:

  • Compound Formulation: this compound is dissolved at 2 mg/mL in a sterile vehicle of 5% DMSO, 40% Polyethylene Glycol 400 (PEG400), and 55% saline [4] [5].
  • Dosage and Route: Administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg [4] [2] [5].
  • Dosing Schedule: Varies by model. In perioperative studies, three injections spaced 12 hours apart before surgery were sufficient to prevent neuroinflammation and cognitive decline [5]. In chronic disease models like EAE, it was administered twice daily after disease onset [4].

Rationale for Multi-Target Inhibition

A critical finding from research is that the broad-spectrum activity of this compound is more effective than selectively inhibiting a single kinase like MLK3 [4]. A highly selective MLK3 inhibitor (CLFB1134) failed to protect synapses in the EAE model or rescue neurons in vitro, indicating that simultaneous inhibition of a combination of kinases (including MLKs and LRRK2) is superior for treating complex neuroinflammatory diseases [4] [6].

References

Evidence of URMC-099's Blood-Brain Barrier Permeability

Author: Smolecule Technical Support Team. Date: February 2026

Evidence Type Description Context & Significance
Direct Description Described as a "brain-penetrant" small molecule mixed-lineage kinase 3 (MLK3) inhibitor [1] [2] [3] Foundational property allowing it to target pathological processes within the brain.
Functional Evidence Prevents surgery-induced BBB disruption and associated cognitive impairment in a mouse model of orthopedic surgery [4] Demonstrates a protective, stabilizing effect on the BBB under pathological conditions.
Mechanistic Insight Modulates endolysosomal pathways in brain immune cells (microglia/macrophages), increasing retention of nanoformulated drugs in endosomal compartments [5] Suggests its mechanism involves influencing intracellular trafficking, which can enhance therapeutic depots in the brain.

Detailed Experimental Evidence and Protocols

The evidence for URMC-099's brain activity comes from various preclinical studies that demonstrate its functional effects.

  • Preventing Surgery-Induced BBB Disruption [4]:

    • Animal Model: 3- and 9-month-old male C57BL/6 mice underwent an open tibial fracture with intramedullary fixation under anesthesia and analgesia to model orthopedic surgery.
    • This compound Dosing: Mice were treated with this compound (10 mg/kg, intraperitoneally). One protocol involved three pre-surgery and two post-surgery doses (12-hour intervals); another involved only three pre-surgery doses.
    • BBB Assessment: BBB permeability was assessed by immunohistochemical staining for immunoglobulin G (IgG) leakage into the brain. Surgery increased IgG leakage, indicating BBB disruption, which was prevented by this compound treatment.
    • Key Finding: Prophylactic this compound treatment was sufficient to prevent surgery-induced BBB disruption and subsequent cognitive impairment.
  • Facilitating Amyloid-β Clearance in an Alzheimer's Model [2]:

    • Animal Model: 4-month-old APP/PS1 transgenic mice, a model of Alzheimer's disease.
    • This compound Dosing: Mice received daily intraperitoneal injections of this compound (10 mg/kg) for 3 weeks.
    • Key Finding: Treatment reduced Alzheimer's pathology and restored synaptic integrity and hippocampal neurogenesis, providing direct evidence that systemically administered this compound reaches the brain in effective concentrations to exert neuroprotective effects.
  • Modulating Intracellular Drug Trafficking [5]:

    • Model System: Human monocyte-derived macrophages (MDM) and humanized mouse models of HIV-1 infection.
    • Experimental Treatment: Cells and animals were treated with this compound in combination with nanoformulated antiretroviral therapy (nanoART).
    • Mechanism Insight: Proteomic analyses (SWATH-MS) and Western blots revealed that this compound increased nanoART retention in Rab7- and Rab11-associated recycling and late endosomes within macrophages.
    • Significance: This effect on endolysosomal trafficking is a proposed mechanism for how this compound extends drug half-life and boosts anti-HIV activity, confirming its action on key intracellular pathways in brain target cells.

Mechanism of Action and Signaling Pathways

This compound's primary target is the mixed-lineage kinase 3 (MLK3), which sits upstream in the MAPK signaling pathway. Its "broad-spectrum" activity against other kinases contributes to its potent anti-inflammatory effects [4] [3]. The following diagram illustrates its core mechanism leading to BBB protection and reduced neuroinflammation.

G URMC099 This compound (Systemic Administration) BBB Crosses Blood-Brain Barrier (BBB) URMC099->BBB IP Injection MLK3 Inhibition of MLK3 and other Kinases BBB->MLK3 Downstream Downstream Effects MLK3->Downstream MAPK ↓ p38/JNK MAPK Signaling Downstream->MAPK Microglia Modulation of Microglial Activation Downstream->Microglia Functional Functional Outcomes MAPK->Functional Leads to Microglia->Functional Leads to ProtectBBB Protects BBB Integrity Functional->ProtectBBB ClearAβ Facilitates Aβ Clearance Functional->ClearAβ ReduceInflam Reduces Neuroinflammation Functional->ReduceInflam Synaptic Restores Synaptic Function Functional->Synaptic

This compound's mechanism of action from systemic administration to functional outcomes in the brain.

Importance in CNS Drug Development

The confirmed brain-penetrance of this compound makes it a valuable candidate and tool compound for several reasons:

  • Therapeutic Potential: It can be developed for a range of neurocognitive disorders (PND), Alzheimer's disease, multiple sclerosis, and HIV-associated neurocognitive disorders (HAND) where neuroinflammation is a key driver of disease [4] [2] [3].
  • Adjunctive Therapy: Its ability to modulate endolysosomal pathways suggests it could be used to boost the efficacy and prolong the action of other CNS-targeted therapies, such as nanoformulated drugs [5].
  • Favorable Profile: Studies report that it has favorable pharmacokinetic and toxicity profiles in rodents and, importantly, does not appear to impair peripheral healing processes like fracture repair [4].

References

Comprehensive Technical Guide: URMC-099 Anti-Inflammatory Effects on Microglia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to URMC-099 and Microglial Biology

This compound is a brain-penetrant small molecule inhibitor originally developed to target mixed-lineage kinase 3 (MLK3) but subsequently found to exhibit broad-spectrum activity against multiple kinases, including other MLK family members and leucine-rich repeat kinase 2 (LRRK2). This investigational compound has emerged as a promising therapeutic candidate for various neuroinflammatory disorders by modulating microglial activation states and reducing neuroinflammation. Developed primarily at the University of Rochester Medical Center under the direction of Dr. Harris A. "Handy" Gelbard, this compound has demonstrated efficacy across multiple preclinical models of neurological disease, with research showing it can attenuate pathological innate immune responses that underlie cognitive dysfunction in neuroinflammatory conditions.

Microglial cells serve as the resident immune sentinels of the central nervous system (CNS), constantly surveying the brain microenvironment for signs of infection, injury, or cellular damage. In their resting state, microglia contribute to CNS homeostasis through synaptic pruning, trophic factor release, and clearance of cellular debris. However, when activated by pathological stimuli, microglia can undergo morphological and functional changes, adopting a pro-inflammatory phenotype characterized by increased production of cytokines, chemokines, and other neurotoxic mediators. This chronic microglial activation drives neuroinflammation that contributes to neuronal damage in numerous neurological conditions, including Alzheimer's disease (AD), multiple sclerosis (MS), HIV-associated neurocognitive disorders (HAND), and perioperative neurocognitive disorders (PND). This compound represents a novel approach to modulating these damaging microglial responses without completely suppressing their essential homeostatic functions.

Molecular Mechanisms of Action

Primary Kinase Inhibition and Downstream Signaling

This compound exerts its primary anti-inflammatory effects through inhibition of kinase cascades that drive pro-inflammatory signaling in activated microglia:

  • MLK3 Inhibition: this compound directly targets mixed-lineage kinase 3 (MLK3), a serine/threonine mitogen-activated protein kinase kinase kinase (MAPKKK) that serves as a critical upstream regulator of JNK and p38 MAPK signaling pathways. By inhibiting MLK3, this compound disrupts the phosphorylation relay that leads to downstream activation of JNK and p38, two MAPKs strongly associated with pro-inflammatory gene expression in microglia [1] [2].

  • Broad-Spectrum Kinase Activity: Unlike more selective MLK3 inhibitors such as CLFB1134, this compound exhibits activity against multiple MLK family members and additionally targets LRRK2 kinase, which may contribute to its enhanced efficacy in neuroinflammatory models compared to selective inhibitors. This broad-spectrum inhibition likely enables more comprehensive suppression of parallel inflammatory signaling pathways [3].

The following diagram illustrates the key signaling pathways modulated by this compound in microglia:

G InflammatoryStimuli Inflammatory Stimuli (Aβ, HIV-1, Surgical Stress) MLK3 MLK3/Other MLKs InflammatoryStimuli->MLK3 NFkB NF-κB Pathway InflammatoryStimuli->NFkB URMC099 This compound URMC099->MLK3 Inhibits AntiinflammatoryGenes Anti-inflammatory Gene Expression URMC099->AntiinflammatoryGenes Promotes Phagocytosis Enhanced Phagocytosis URMC099->Phagocytosis Enhances LysosomalTrafficking Lysosomal Trafficking URMC099->LysosomalTrafficking Facilitates MKK3MKK4 MKK3/MKK4 MLK3->MKK3MKK4 p38JNK p38/JNK MKK3MKK4->p38JNK ProinflammatoryGenes Pro-inflammatory Gene Expression p38JNK->ProinflammatoryGenes NFkB->ProinflammatoryGenes

This compound inhibits pro-inflammatory kinase signaling while promoting beneficial microglial functions.

Modulation of Microglial Phenotype and Function

Beyond simple kinase inhibition, this compound induces functional reprogramming of microglial responses:

  • Cytokine Shift: Treatment with this compound reduces expression of pro-inflammatory mediators including IL-1β, IL-6, and TNF-α while promoting expression of anti-inflammatory cytokines IL-4 and IL-13. This shift from the classical M1 activation state toward an alternative M2 activation state underlies the compound's immunomodulatory properties [1].

  • Phagolysosomal Enhancement: this compound facilitates Aβ clearance and degradation by promoting endolysosomal trafficking and increasing expression of scavenger receptors involved in amyloid-β uptake. This enhancement of phagolysosomal function represents a crucial mechanism for amyloid clearance in Alzheimer's models [1] [2].

  • Blood-Brain Barrier Protection: The compound helps preserve blood-brain barrier integrity following inflammatory insults, reducing immunoglobulin G leakage and potentially limiting peripheral immune cell infiltration into the CNS [4].

Quantitative Efficacy Data Across Disease Models

Anti-inflammatory Efficacy in Neurodegenerative Disease Models

This compound has demonstrated significant efficacy across multiple preclinical models of neurological disease. The table below summarizes key quantitative findings from published studies:

Table 1: Quantitative Efficacy Data for this compound Across Preclinical Models

Disease Model Dosing Regimen Key Efficacy Outcomes Proposed Mechanisms Citation

| Alzheimer's Disease (APP/PS1 mice) | 10 mg/kg, i.p., daily for 3 weeks | • Reduced phospho-MKK3/4, p38, JNK • Decreased Aβ40/Aβ42 burden • Restored synaptophysin/PSD95 levels | • Enhanced microglial Aβ phagocytosis • Increased lysosomal degradation • Shift toward anti-inflammatory phenotype | [2] | | Perioperative Neurocognitive Disorders (orthopedic surgery mice) | 10 mg/kg, i.p., 3 pre-op and 2 post-op doses | • Prevented surgery-induced microgliosis • Preserved object place/identity memory • Reduced blood-brain barrier disruption | • Inhibition of MLK3/LRRK2 signaling • Attenuated pro-inflammatory activation • Maintained synaptic integrity | [4] | | Multiple Sclerosis (EAE mice) | 10 mg/kg, i.p., twice daily after symptom onset | • Prevented PSD95+ synaptic loss • Improved contextual fear conditioning • Reduced microglial activation | • Broad-spectrum kinase inhibition • Shift from inflammatory microglial phenotype | [3] | | HIV-Associated Neurocognitive Disorders (in vitro) | 100 nM pre-treatment + co-incubation | • Attenuated Aβ-induced cytokine production • Enhanced Aβ phagocytosis • Increased scavenger receptor expression | • JNK/p38 pathway inhibition • Enhanced endolysosomal trafficking | [1] |

Comparative Efficacy of Broad vs. Narrow Spectrum Inhibition

Research directly comparing this compound to the highly selective MLK3 inhibitor CLFB1134 demonstrated the importance of broad-spectrum kinase inhibition for optimal therapeutic efficacy. In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, this compound (10 mg/kg, twice daily) effectively prevented loss of hippocampal synapses and restored cognitive function, while CLFB1134 (30 mg/kg, twice daily) failed to provide significant neuroprotection despite its excellent CNS pharmacokinetic profile [3]. This suggests that simultaneous inhibition of multiple kinase targets, potentially including MLK3, other MLK family members, and LRRK2, produces superior therapeutic outcomes compared to selective MLK3 inhibition alone in complex neuroinflammatory conditions.

Experimental Protocols and Methodologies

In Vitro Assessment of Microglial Responses

Primary Microglial Culture and Treatment: Microglia are isolated from postnatal day 1 murine cortices through mechanical dissociation, trypsinization, and filtration, followed by plating in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and macrophage colony-stimulating factor. Microglia are typically separated from astrocytes by shaking after 7-14 days, then plated at a density of 2×10⁵ cells/well on 24-well plates for RNA/protein extraction or 2×10⁴ cells/well on 96-well plates for immunofluorescence. For experiments, cells are pre-treated with this compound (100 nM) for 30 minutes prior to inflammatory stimulation (e.g., with 10 μM amyloid-β42) [1].

Western Blot Analysis of Signaling Pathways: Protein lysates are collected using ice-cold RIPA buffer with protease and phosphatase inhibitors. After quantification via BCA assay, proteins are separated by SDS-PAGE, transferred to PVDF membranes, and probed with primary antibodies against phosphorylated and total forms of MKK3, MKK4, p38, and JNK (1:1000 dilution). Following incubation with appropriate HRP-conjugated secondary antibodies (1:2000), immunoreactive bands are detected using chemiluminescent substrates and quantified with ImageJ software relative to β-actin loading controls [1] [2].

Phagocytosis and Lysosomal Trafficking Assays: For assessment of Aβ phagocytosis, microglia are incubated with fluorescently-labeled Aβ42, followed by fixation and immunostaining with Aβ antibodies (6E10, 1:1000). Aβ uptake is quantified via fluorescence intensity or immunoblotting. For lysosomal trafficking studies, cells are co-stained with lysosomal-associated membrane protein 1 (Lamp1) and Aβ antibodies, then analyzed by confocal microscopy to assess co-localization [1] [2].

In Vivo Modeling and Behavioral Assessment

Animal Dosing and Treatment Paradigms: this compound is typically administered via intraperitoneal injection at 10 mg/kg in a vehicle solution of 5% DMSO, 40% PEG400, and 55% saline. Dosing frequency varies by model: once daily for Alzheimer's models, twice daily for EAE models, and varying pre-/post-operative schedules for perioperative neurocognitive disorder models [3] [4] [2].

Stereological Analysis of Microglial Activation: Following transcardial perfusion with PBS and fixation with 4% paraformaldehyde, brains are cryoprotected in sucrose gradients and sectioned. Free-floating sections are immunostained with microglial markers (e.g., F4/80, 1:10,000), developed using ABC kit and DAB, then quantified using stereological counting with StereoInvestigator software [4].

Cognitive and Behavioral Testing: Multiple behavioral paradigms are employed to assess this compound effects on cognitive function:

  • What-Where-When and Memory Load Object Discrimination: Assesses episodic-like memory and working memory through object recognition, location, and temporal memory.
  • Contextual Fear Conditioning: Evaluates hippocampal-dependent learning and memory by measuring freezing behavior in response to context previously paired with foot shock.
  • Motor Function Assessment: In EAE models, motor deficits are scored on a 0-5 scale (0 = no deficit; 5 = moribund) to track disease progression [3] [4].

The following diagram illustrates a typical experimental workflow for evaluating this compound in disease models:

G AnimalModels AnimalModels InVitroModels InVitroModels Subgraph1 In Vitro Models PrimaryMicroglia Primary Microglial Cultures URMC099Treatment This compound Treatment (100 nM) PrimaryMicroglia->URMC099Treatment DiseaseModel Disease Model Induction (APP/PS1, EAE, Surgery) InflammatoryStimuli Inflammatory Stimuli (Aβ42, etc.) URMC099Treatment->InflammatoryStimuli Assays Downstream Assays InflammatoryStimuli->Assays TissueAnalysis Tissue Collection & Analysis Subgraph2 In Vivo Models URMC099InVivo This compound Treatment (10 mg/kg, i.p.) DiseaseModel->URMC099InVivo URMC099InVivo->TissueAnalysis Behavior Behavioral Testing URMC099InVivo->Behavior

Experimental workflow for evaluating this compound effects in vitro and in vivo.

Therapeutic Implications and Future Directions

The accumulated preclinical data position this compound as a promising candidate for clinical translation in neuroinflammatory disorders. Its ability to simultaneously modulate neuroinflammation, enhance clearance of pathological proteins, and protect synaptic integrity addresses multiple pathological processes in neurodegenerative diseases. Importantly, this compound treatment in orthopedic surgery models did not impair fracture healing, addressing a significant concern regarding anti-inflammatory therapies in perioperative settings [4] [5].

Future research directions should include:

  • Optimization of dosing regimens for specific clinical indications
  • Combination therapy approaches with other disease-modifying agents
  • Biomarker development to target patient populations most likely to respond
  • Advanced formulation strategies to enhance brain delivery and retention

The broad-spectrum kinase inhibition profile of this compound, while potentially raising initial safety concerns, may ultimately prove more therapeutically beneficial than highly selective kinase inhibitors given the redundancy in neuroinflammatory signaling pathways. This is supported by direct comparative studies showing superior efficacy of this compound over more selective MLK3 inhibitors in preserving synaptic integrity and cognitive function [3].

Conclusion

References

Comprehensive Application Notes and Protocols for Intraperitoneal Administration of URMC-099 in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to URMC-099

This compound is a potent, orally bioavailable, brain-penetrant small molecule inhibitor targeting mixed lineage kinases (MLKs), with particularly high affinity for MLK3 (IC₅₀ = 14 nM). This investigational compound demonstrates additional activity against related kinases including LRRK2 (IC₅₀ = 11 nM) and ABL1 (IC₅₀ = 6.8 nM). This compound has emerged as a promising therapeutic candidate across diverse neuroinflammatory and neurodegenerative conditions, with demonstrated efficacy in experimental models of Alzheimer's disease, HIV-associated neurocognitive disorders, multiple sclerosis, and perioperative neurocognitive disorders. The compound's ability to modulate microglial activation states, facilitate amyloid-β clearance, protect synaptic integrity, and inhibit pro-inflammatory signaling pathways makes it a valuable research tool and developmental candidate. These application notes provide detailed methodological guidance for preclinical investigation of this compound via intraperitoneal administration, the most extensively validated delivery route in published studies.

Physicochemical Properties & Formulation

Basic Drug Characteristics
  • Molecular Weight: 421.54 g/mol
  • Chemical Formula: C₂₇H₂₇N₅
  • CAS Registry Number: 1229582-33-5
  • Solubility Profile: Soluble in DMSO (84 mg/mL, 199.26 mM), ethanol (6 mg/mL), and insoluble in aqueous solutions [1].
Standard Research Formulation

The consistently employed vehicle formulation for in vivo intraperitoneal administration consists of:

  • 5% dimethyl sulfoxide (DMSO, sterile)
  • 40% polyethylene glycol 400 (PEG400)
  • 55% sterile saline (0.9% sodium chloride) [2] [3] [4]

This formulation has demonstrated excellent stability when stored at room temperature protected from light. For preparation, 20 mg of this compound is first dissolved in 0.5 mL DMSO, followed by addition of 4 mL PEG400, with the final volume adjusted to 10 mL with sterile saline, yielding a working concentration of 2 mg/mL [3]. This standardized preparation maintains compound stability throughout typical dosing periods and ensures consistent delivery across experimental cohorts.

Dosing Regimens by Disease Model

Table 1: Optimized this compound Dosing Protocols for Preclinical Disease Models

Disease Model Dose Frequency Treatment Duration Key Outcomes Citations

| Alzheimer's Disease (APP/PS1 mice) | 10 mg/kg | Daily | 3 weeks | • Attenuated β-amyloidosis • Enhanced Aβ clearance • Restored synaptic integrity • Improved hippocampal neurogenesis | [5] [6] | | Perioperative Neurocognitive Disorders | 10 mg/kg | Every 12 hours | 3-5 doses (3 pre-surgery) | • Prevented surgery-induced microgliosis • Preserved memory function • Prevented blood-brain barrier disruption | [2] [7] | | HIV-Associated Neurocognitive Disorders | 10 mg/kg | Every 12 hours | 4 days to 3 weeks | • Reduced neuroinflammation • Protected neuronal architecture • Modulated microglial activation | [3] | | Multiple Sclerosis (EAE model) | 10 mg/kg | Every 12 hours | 2 weeks (post-symptom onset) | • Prevented hippocampal synapse loss • Improved cognitive function • Shifted microglia to neuroprotective phenotype | [4] [8] | | NanoART Potentiation (HIV-1 infection) | 10 mg/kg | Daily | 3 weeks | • Enhanced antiretroviral responses • Increased nanoART retention in endosomal compartments • Reduced viral load in lymphoid tissues | [9] |

Preparation & Administration Protocol

Formulation Preparation
  • Weighing: Accurately weigh 20 mg of this compound powder using an analytical balance.
  • Initial Solubilization: Transfer the compound to a sterile glass vial and dissolve in 0.5 mL of pharmaceutical grade DMSO.
  • Dilution: Add 4 mL of PEG400 to the DMSO-drug solution while vortexing gently.
  • Final Volume Adjustment: Gradually add 5.5 mL of sterile saline (0.9% NaCl) to achieve a final volume of 10 mL.
  • Mixing: Gently invert the container until a clear, homogeneous solution is obtained.
  • Storage: Store the prepared formulation at room temperature protected from light; stable for at least 2 weeks.
Intraperitoneal Administration Technique
  • Animal Restraint: Gently restrain the mouse using proper handling techniques to minimize stress.
  • Site Identification: Visually identify the lower left abdominal quadrant to avoid vital organs.
  • Needle Insertion: Use a 27-30 gauge needle affixed to a sterile tuberculin syringe. Insert the needle at a 30-45 degree angle, bevel facing up.
  • Injection: Aspirate slightly to check for blood or intestinal content. If absent, slowly inject the calculated volume (typically 5 mL/kg for 10 mg/kg dose using 2 mg/mL stock).
  • Post-injection: Withdraw the needle carefully and apply gentle pressure if needed.
  • Monitoring: Observe animals for any immediate adverse reactions, though none have been routinely reported in the literature.

Mechanism of Action & Signaling Pathways

Table 2: Key Pharmacodynamic Effects of this compound

Biological System Molecular Targets Cellular Effects Functional Outcomes

| Kinase Inhibition | MLK1/2/3, LRRK2, DLK, ABL1 | • Suppresses JNK, p38 MAPK activation • Reduces MKK3/MKK4 phosphorylation | • Attenuates pro-inflammatory signaling • Modulates stress response pathways | | Microglial Modulation | Scavenger receptors, arginase-1 | • Promotes anti-inflammatory polarization (IL-4, IL-13) • Enhances phagocytic capacity • Facilitates endolysosomal trafficking | • Increased Aβ clearance • Reduced neuroinflammation • Protection of synaptic integrity | | Neuronal Protection | Synaptic proteins, autophagy markers | • Preserves PSD-95+ postsynaptic structures • Maintains synaptic density • Supports hippocampal neurogenesis | • Improved cognitive performance • Protection against synapse loss • Enhanced contextual memory |

Signaling Pathway Diagram

G NeuroinflammatoryStimuli Neuroinflammatory Stimuli (Aβ, HIV-Tat, Surgical Stress) MLK3Activation MLK3 Activation NeuroinflammatoryStimuli->MLK3Activation MAPKSignaling MAPK Signaling Cascade (MKK3/MKK4 → p38/JNK) MLK3Activation->MAPKSignaling ProinflammatoryResponse Pro-inflammatory Response (IL-1β, IL-6, TNF-α) MAPKSignaling->ProinflammatoryResponse Neurotoxicity Neuronal Damage & Synapse Loss ProinflammatoryResponse->Neurotoxicity URMC099 This compound MLK3 Inhibition URMC099->MLK3Activation Inhibits ReducedSignaling Reduced MAPK Activation URMC099->ReducedSignaling Phagocytosis Enhanced Phagocytosis & Aβ Clearance URMC099->Phagocytosis Promotes Antiinflammatory Anti-inflammatory Shift (IL-4, IL-13) ReducedSignaling->Antiinflammatory Neuroprotection Neuroprotection & Synaptic Preservation Antiinflammatory->Neuroprotection Phagocytosis->Neuroprotection

Figure 1: this compound modulates key neuroinflammatory signaling pathways. The compound inhibits MLK3 activation, downstream MAPK signaling, and pro-inflammatory cytokine production while promoting alternative macrophage activation and phagocytic clearance of pathological proteins.

Experimental Workflow Diagram

G ModelSelection Disease Model Selection AD Alzheimer's Model (APP/PS1 mice) ModelSelection->AD PND Perioperative Cognitive Decline (Orthopedic surgery) ModelSelection->PND HAND HIV-Associated Neurocognitive Disorders (HIV-Tat exposure) ModelSelection->HAND MS Multiple Sclerosis (EAE model) ModelSelection->MS Formulation Vehicle Formulation (5% DMSO, 40% PEG400, 55% Saline) Dosing IP Administration (10 mg/kg) Formulation->Dosing TissueProcessing Tissue Collection & Processing Dosing->TissueProcessing Biochemical Biochemical Analyses (Western blot, ELISA) TissueProcessing->Biochemical Histological Histological Assessment (Immunohistochemistry, stereology) TissueProcessing->Histological Behavioral Behavioral Testing (Cognitive function) TissueProcessing->Behavioral Imaging Advanced Imaging (Confocal, two-photon microscopy) TissueProcessing->Imaging Daily Daily × 3 weeks AD->Daily PreSurgery Every 12h × 3 doses pre-surgery PND->PreSurgery TwiceDaily Every 12h × 4d-3wks HAND->TwiceDaily PostOnset Every 12h × 2wks post-symptom onset MS->PostOnset Daily->Dosing PreSurgery->Dosing TwiceDaily->Dosing PostOnset->Dosing

Figure 2: Experimental workflow for this compound research applications. Protocol specifics vary by disease model with distinct dosing regimens optimized for each condition, followed by comprehensive multimodal endpoint analysis.

Experimental Design Considerations

Model-Specific Optimization
  • Alzheimer's Models: Initiate treatment in 4-month-old APP/PS1 mice before substantial amyloid deposition; continue for 3 weeks to observe significant clearance effects [6]
  • Surgical Models: Administer prophylactically (3 doses before surgery) to prevent neuroinflammatory cascade initiation [2] [7]
  • Established Disease: In EAE models, begin treatment after symptom onset to demonstrate reversal of pathology [4]
  • Combination Therapy: For HIV studies, coordinate this compound with nanoformulated antiretroviral therapy for synergistic effects [9]
Endpoint Analysis Selection
  • Molecular Analyses: Western blotting for p-MKK3/MKK4, p-p38, p-JNK; ELISA for cytokine levels (IL-1β, IL-6, TNF-α) and Aβ species [6] [10]
  • Histopathological Assessment: Immunostaining for microglial markers (Iba1, F4/80), synaptic proteins (PSD-95, synaptophysin), amyloid burden, and endolysosomal markers (LAMP1, Rab proteins) [5] [9]
  • Behavioral Testing: Contextual fear conditioning, object location/recognition tasks, spatial memory assessments tailored to specific cognitive domains affected [2] [4]
  • Advanced Imaging: Two-photon microscopy for dynamic microglial responses, CLARITY with light-sheet microscopy for 3D structural analysis, confocal imaging for subcellular localization [2] [3]

Troubleshooting & Technical Notes

  • Preparation Issues: If precipitate forms during preparation, gently warm the solution to 37°C and vortex. Avoid excessive heating that may degrade the compound.
  • Dosing Consistency: Maintain precise injection volumes (typically 5 mL/kg for average adult mouse) and adhere to strict dosing intervals for reproducible results.
  • Control Groups: Always include vehicle-control treated animals from the same cohort to account for potential effects of stress from repeated injections.
  • Compound Stability: Monitor prepared solutions for discoloration or precipitation; fresh preparation is recommended every 2 weeks for long-term studies.
  • Animal Monitoring: No significant adverse effects have been reported at the 10 mg/kg dose, but monitor for injection site reactions with chronic administration.

Limitations & Research Applications

This compound represents a valuable research tool with demonstrated efficacy across multiple neuroinflammatory models, but several limitations should be considered. The compound exhibits broad-spectkinase inhibition rather than absolute specificity, which may contribute to its efficacy but complicates precise target attribution [1] [4]. Current research is exclusively preclinical, with no human trial data available. The optimal therapeutic window for various conditions remains to be fully elucidated, and long-term safety profiles beyond 3-4 weeks of continuous administration have not been extensively documented.

Despite these limitations, this compound continues to be an important investigative compound with potential applications in drug combination studies, neuroimmune function research, and as a platform for developing more selective kinase inhibitors. Its consistent performance across diverse disease models suggests fundamental effects on neuroimmune homeostasis that merit continued investigation.

References

Comprehensive Application Notes and Protocols for URMC-099 Autophagy Induction Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to URMC-099 and Its Relevance in Autophagy Research

This compound is an orally bioavailable, potent small-molecule inhibitor targeting mixed lineage kinase type 3 (MLK3) with an IC50 value of 14 nM, while also demonstrating activity against other kinases including LRRK2 (IC50: 11 nM) and FLT3 (IC50: 4 nM). This broad kinase inhibition profile contributes to its multifaceted effects on cellular processes, particularly autophagy induction [1]. The compound's molecular weight is 421.54 g/mol with a chemical formula of C27H27N5, and it exhibits excellent blood-brain barrier penetration, making it particularly valuable for neuroscience research applications investigating the role of autophagy in neurodegenerative disorders [2] [1].

The significance of this compound in autophagy research stems from its unique ability to modulate intracellular trafficking pathways without causing significant cellular toxicity at therapeutic concentrations. Research demonstrates that this compound induces autophagy through promotion of transcription factor EB (TFEB) nuclear translocation, a master regulator of lysosomal biogenesis and autophagic processes [3]. This mechanism distinguishes this compound from other autophagy inducers and underpins its application in diverse research areas including HIV cure strategies, neurodegenerative disease models, and nanomedicine development [3] [4]. The compound's effects on autophagy have been shown to enhance intracellular drug depots, facilitate amyloid-β clearance, and promote the degradation of pathogenic proteins, establishing it as a valuable tool for investigating autophagy-related cellular pathways.

Experimental Assays and Quantitative Data

Key Autophagy Induction Assays and Parameters

Table 1: Summary of Key Autophagy Induction Assays for this compound

Assay Type Cell Models This compound Concentrations Key Readouts Experimental Outcomes
Cell Viability (MTT) Human MDMs, murine microglia 0.1-2.0 μM Mitochondrial dehydrogenase activity No significant toxicity at ≤2.0 μM; 4-fold enhancement in cell vitality with nanoATV [3]
Autophagosome Formation Human MDMs 1.0 μM LC3II-associated vesicles, confocal microscopy Enhanced autophagosome formation with nanoART sequestration [3] [5]
Drug Retention Human MDMs with nanoATV 0.5-1.0 μM Intracellular ATV concentrations Significant improvement in intracellular ATV retention [3]
TFEB Translocation Human MDMs, rodent models 1.0 μM Nuclear TFEB localization, immunoblotting Promoted nuclear translocation of TFEB [6]
Antiretroviral Activity HIV-1 infected MDMs 1.0 μM Viral p24 levels Enhanced viral suppression in combination with nanoART [3]
In Vivo Pharmacokinetics Rodent models 10 mg/kg (IP) Plasma drug concentrations 50-fold increase in dolutegravir plasma levels [6]

Table 2: Comparison of this compound with Other Autophagy Inducers

Autophagy Inducer Primary Mechanism Optimal Concentration Key Advantages Limitations
This compound MLK3 inhibition, TFEB nuclear translocation 0.5-1.0 μM Blood-brain barrier penetration, anti-inflammatory effects Moderate elimination half-life (1.92-2.72 h) [1]
Rapamycin mTORC1 inhibition 10-20 nM Well-characterized mechanism, potent autophagy induction Immunosuppressive effects [3]
Metformin AMPK activation, mTOR inhibition 0.05-0.1 mM Clinical familiarity, favorable safety profile Milder autophagy induction [3]
2-hydroxy-β-cyclodextrin (HBC) TFEB mediator 0.1-1 mM Effective for cholesterol modulation Limited specificity [3]
Clonidine Gi signaling, reduced cAMP 0.1-1 μM mTOR-independent pathway Lower potency for drug retention [3]
Detailed Experimental Protocols
2.2.1 Cell Culture and Treatment Protocol

Human Monocyte-Derived Macrophages (MDMs) Preparation:

  • Isolate human monocytes from leukopaks of seronegative donors using centrifugal elutriation
  • Culture monocytes in DMEM medium supplemented with 10% heat-inactivated human serum, 2 mM L-glutamine, 50 μg/ml gentamicin, 10 μg/ml ciprofloxacin, and 1000 U/ml recombinant human macrophage-colony stimulating factor (M-CSF)
  • Maintain cells at 37°C in a 5% CO2 incubator with half media exchange every 48 hours
  • Allow 7 days for differentiation into macrophages before experimentation [3]

This compound Treatment:

  • Prepare 1-10 mM stock solution in DMSO and store at -20°C
  • Dilute to working concentrations (typically 0.1-2.0 μM) in culture media immediately before use
  • Include vehicle controls with equivalent DMSO concentrations (typically ≤0.1% DMSO)
  • For autophagy induction assays, pre-treat cells for 2-4 hours with this compound before additional experimental treatments [3]
2.2.2 Autophagy Assessment Protocol

Immunofluorescence and Confocal Microscopy:

  • Plate cells on glass coverslips at appropriate density (2×10^5 cells/well for 24-well plates)
  • Treat with this compound at 0.5-1.0 μM for 12-24 hours
  • Fix cells with freshly depolymerized 4% paraformaldehyde for 15 minutes at room temperature
  • Permeabilize with 0.1% Triton X-100 for 10 minutes if intracellular staining required
  • Incubate with primary antibodies for LC3 (1:200), TFEB (1:100), or LAMP1 (1:100) overnight at 4°C
  • Apply appropriate Alexa Fluor-conjugated secondary antibodies (1:1000) for 1 hour at room temperature
  • Counterstain with DAPI (1:5000) for 5 minutes to visualize nuclei
  • Mount slides and image using confocal microscopy with consistent settings across experimental groups
  • Quantify autophagosome formation (LC3 puncta per cell) and TFEB nuclear localization (nuclear/cytoplasmic ratio) using ImageJ software [3] [4]
2.2.3 In Vivo Administration Protocol

This compound Formulation for Animal Studies:

  • Dissolve 20 mg of this compound in 0.5 ml of DMSO
  • Add 4 ml of polyethylene glycol 400 (PEG400) while vortexing
  • Dilute with 5.5 ml of sterile saline to final volume of 10 ml (2 mg/ml working solution)
  • Administer via intraperitoneal injection at 10 mg/kg every 12-24 hours based on experimental requirements
  • For autophagy studies in disease models, treatment duration typically ranges from 3 days to 3 weeks depending on the model [2] [4]

Mechanisms and Signaling Pathways

Autophagy Induction Mechanism

This compound induces autophagy primarily through inhibition of mixed lineage kinase type 3 (MLK3), which leads to a cascade of intracellular events promoting autophagosome formation and lysosomal biogenesis. The key mechanism involves promoting nuclear translocation of transcription factor EB (TFEB), a master regulator of lysosomal and autophagic genes [6]. Unlike some other autophagy inducers that primarily target mTOR pathways, this compound operates through a unique mechanism that modulates multiple aspects of the autophagy-lysosomal pathway, making it particularly effective for enhancing intracellular drug depots and facilitating clearance of protein aggregates.

The process begins when this compound enters cells and binds to MLK3, inhibiting its kinase activity. This inhibition reduces phosphorylation of downstream MAPK pathway components, particularly JNK and p38 MAPK, which are known to regulate autophagy and inflammation. The reduction in MAPK signaling creates a cellular environment conducive to autophagy induction, with subsequent activation of autophagy-related genes through TFEB nuclear translocation. This results in enhanced formation of autophagosomes that sequester intracellular cargo, including nanoformulated drugs or pathogenic proteins, and promote their degradation through fusion with lysosomes [3] [6].

G URMC099 This compound MLK3 MLK3 Inhibition URMC099->MLK3 MAPK Reduced MAPK Signaling (p38/JNK) MLK3->MAPK TFEB TFEB Nuclear Translocation MAPK->TFEB Lysosome Lysosomal Biogenesis TFEB->Lysosome Autophagosome Autophagosome Formation TFEB->Autophagosome Clearance Pathogen/Drug Clearance Lysosome->Clearance Autophagosome->Clearance

Figure 1: this compound Autophagy Induction Signaling Pathway. This diagram illustrates the key molecular events through which this compound induces autophagy, beginning with MLK3 inhibition and culminating in enhanced clearance of intracellular pathogens and drug depot formation.

Comparative Mechanisms of Autophagy Inducers

Various pharmacological agents can induce autophagy through distinct molecular mechanisms, each with different implications for research and therapeutic applications. This compound represents one approach alongside other well-characterized autophagy inducers such as rapamycin, metformin, and 2-hydroxy-β-cyclodextrin. Understanding these differential mechanisms is crucial for selecting the appropriate autophagy inducer for specific experimental or therapeutic goals.

Rapamycin functions by forming a complex with FKBP12 that acts as an allosteric inhibitor of mTORC1, a key negative regulator of autophagy. Metformin induces autophagy through inhibition of mitochondrial chain complex 1, which indirectly activates AMP-activated protein kinase (AMPK) that subsequently inhibits mTOR. 2-hydroxy-β-cyclodextrin promotes autophagy by facilitating TFEB-mediated lysosomal biogenesis through cholesterol modulation, while clonidine operates through a mTOR-independent pathway by activating Gi signaling that reduces cAMP levels. In contrast, This compound uniquely combines MLK3 inhibition with anti-inflammatory properties and promotion of TFEB nuclear translocation, resulting in a balanced autophagy induction that enhances intracellular drug retention while modulating neuroinflammation [3].

G cluster_1 mTOR-Dependent Pathways cluster_2 mTOR-Independent Pathways AutophagyInducers Autophagy Inducers Rapamycin Rapamycin AutophagyInducers->Rapamycin Metformin Metformin AutophagyInducers->Metformin URMC099 This compound AutophagyInducers->URMC099 Clonidine Clonidine AutophagyInducers->Clonidine HBC 2-hydroxy-β-cyclodextrin AutophagyInducers->HBC RapamycinMech FKBP12-mTORC1 Inhibition Rapamycin->RapamycinMech MetforminMech AMPK Activation mTOR Inhibition Metformin->MetforminMech URMC099Mech MLK3 Inhibition TFEB Translocation URMC099->URMC099Mech ClonidineMech Gi Signaling Reduced cAMP Clonidine->ClonidineMech HBCMech TFEB Mediation Lysosomal Biogenesis HBC->HBCMech

Figure 2: Comparative Mechanisms of Autophagy Inducers. This diagram classifies different autophagy inducers based on their primary molecular mechanisms, highlighting this compound's unique position combining MLK3 inhibition with TFEB-mediated lysosomal biogenesis.

Research Applications and Therapeutic Potential

HIV/AIDS and Long-Acting Antiretroviral Therapy

The application of this compound in HIV/AIDS research represents one of its most promising therapeutic directions. Studies demonstrate that this compound significantly enhances the efficacy of nanoformulated antiretroviral therapy (nanoART) by promoting intracellular drug depot formation through autophagy induction. When human monocyte-derived macrophages are treated with this compound in combination with nanoformulated atazanavir, the compound facilitates sequestration of antiretroviral nanoparticles within autophagosomes, leading to substantially extended drug retention and sustained release profiles [3] [6].

The mechanistic basis for this application involves this compound's ability to modulate autophagic flux in HIV-infected macrophages. By promoting the formation of autophagosomes that encapsulate nanoART particles, this compound creates intracellular drug reservoirs that release antiretroviral compounds gradually over time. This approach has demonstrated remarkable efficacy in preclinical models, with this compound treatment resulting in 50-fold increases in plasma concentrations of dolutegravir and significantly enhanced antiretroviral responses in HIV-1-infected humanized mice [6]. These findings suggest that this compound could play a transformative role in developing long-acting HIV treatment regimens that reduce dosing frequency and improve medication adherence.

Neurodegenerative Disorders

Alzheimer's disease research has emerged as another major application area for this compound, leveraging its dual capabilities in autophagy induction and anti-inflammatory modulation. In studies using APP/PS1 transgenic mice (a model of Alzheimer's disease), this compound treatment facilitated clearance of amyloid-β peptides through enhanced microglial phagocytosis and degradation pathways [7] [4]. The compound administration protocol of 10 mg/kg daily for three weeks resulted in significant reduction in brain amyloid-β burden, restoration of synaptic integrity, and improved hippocampal neurogenesis.

The therapeutic potential of this compound in neurodegenerative disorders extends beyond Alzheimer's disease to include HIV-associated neurocognitive disorders (HAND), where it has demonstrated robust neuroprotective effects in preclinical models. This compound treatment reduces microglial activation and inflammatory cytokine production while protecting neuronal architecture against HIV Tat protein-induced damage [2]. The compound's ability to cross the blood-brain barrier enables direct CNS activity, making it particularly valuable for addressing neuroinflammation and proteinopathies associated with various neurodegenerative conditions. These multifaceted immunomodulatory and autophagy-enhancing properties position this compound as a promising candidate for disease-modifying therapies targeting the underlying pathophysiology of neurodegenerative disorders rather than merely addressing symptoms.

Troubleshooting and Technical Considerations

Optimization Guidelines

Cellular viability concerns may arise when implementing this compound protocols, particularly when combining with other therapeutic compounds. To mitigate potential toxicity issues:

  • Perform dose-ranging studies (0.1-2.0 μM) for each new cell type or experimental condition
  • Always include vehicle controls with equivalent DMSO concentrations to distinguish compound-specific effects from solvent artifacts
  • When combining this compound with nanoformulated drugs, ensure proper characterization of nanoparticle size (typically 200-300 nm for nanoART) and surface properties
  • Monitor cell viability using MTT assays at 24-hour intervals during extended treatments to identify optimal exposure durations [3]

Autophagy assessment challenges can complicate data interpretation:

  • For consistent quantification of autophagosome formation, use multiple complementary methods (LC3 immunostaining, TEM, and Western blotting)
  • Include appropriate controls such as rapamycin-treated cells (positive control) and chloroquine-treated cells (autophagy flux control)
  • When assessing TFEB nuclear translocation, ensure proper fixation and permeabilization techniques to preserve subcellular localization
  • For in vivo studies, confirm brain penetration using pharmacokinetic studies, as this compound achieves brain concentrations above the IC50 for MLK3 inhibition for >6 hours after administration [2] [1]
Data Interpretation

Context-dependent effects of this compound-mediated autophagy must be considered when interpreting results:

  • The compound's impact on drug retention and release kinetics varies depending on the specific nanoformulation properties
  • In disease models with pre-existing neuroinflammation, the anti-inflammatory effects of this compound may contribute significantly to overall therapeutic outcomes beyond autophagy induction alone
  • Be aware that this compound demonstrates concentration-dependent effects on microglial activation states, with lower concentrations (0.1-0.5 μM) typically promoting anti-inflammatory phenotypes while higher concentrations may produce different responses
  • When evaluating amyloid-β clearance in Alzheimer's models, consider that this compound affects both phagocytosis and intracellular degradation pathways simultaneously [7] [4]

Conclusion

This compound represents a versatile and potent tool for investigating autophagy-related processes in biomedical research. Its unique mechanism of action combining MLK3 inhibition with TFEB-mediated autophagy induction distinguishes it from other autophagy modulators and enables applications ranging from long-acting antiretroviral therapy to neurodegenerative disease interventions. The protocols and application notes detailed in this document provide researchers with comprehensive guidelines for implementing this compound in experimental settings, with specific attention to concentration optimization, appropriate controls, and methodological considerations for accurate interpretation of results. As research on this compound continues to evolve, its dual actions on autophagy and inflammation position it as a promising candidate for addressing complex disease processes involving proteostasis disruption and chronic inflammation.

References

Comprehensive Application Notes and Protocols for URMC-099 in Endosomal Trafficking Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to URMC-099 and Its Research Significance

This compound is an orally bioavailable, brain-penetrant small molecule inhibitor developed at the University of Rochester Medical Center that primarily targets mixed lineage kinase type 3 (MLK3) with an IC50 of 14 nM. This compound has emerged as a valuable research tool for investigating endosomal trafficking pathways and their modulation in various disease contexts. Beyond its primary MLK3 target, this compound exhibits a "broad-spectrum" kinase inhibition profile, affecting multiple kinases including LRRK2 (IC50 = 11 nM), FLT3 (IC50 = 4 nM), and ABL1 (IC50 = 6.8 nM), which contributes to its multifaceted effects on intracellular signaling and trafficking pathways [1].

The research significance of this compound stems from its unique ability to modulate critical cellular processes including autophagy, phagolysosomal maturation, and endosomal trafficking while simultaneously exerting anti-inflammatory effects and promoting neuroprotective responses. These properties have made it an important investigative tool across multiple research domains including virology, neurodegenerative diseases, and neuroinflammatory conditions. Notably, this compound has been shown to extend the intracellular half-life of co-administered nanoformulated therapeutics by altering their endosomal trafficking and storage, opening new avenues for improving long-acting drug formulations [2] [3].

Key Pharmacological Properties and Mechanism of Action

Fundamental Pharmacological Characteristics

This compound demonstrates favorable drug-like properties that make it suitable for research applications. With a molecular weight of 421.54 g/mol and CAS number 1229582-33-5, it exhibits oral bioavailability and significant blood-brain barrier penetration, enabling investigation of both peripheral and central nervous system targets. The compound has a terminal elimination half-life of approximately 1.92-2.72 hours in mouse models depending on administration route and dosage [1].

Table 1: Key Pharmacological Parameters of this compound

Parameter Value Experimental Context
Primary target (MLK3 IC50) 14 nM In vitro kinase assay
LRRK2 inhibition (IC50) 11 nM In vitro kinase assay
Blood-brain barrier penetration Significant Multiple in vivo models
Terminal elimination half-life 1.92-2.72 hours C57BL/6 mice (10 mg/kg)
Solubility in DMSO ≥33 mg/mL (78.28 mM) In vitro preparation
Molecular Mechanisms in Endosomal Trafficking Modulation

This compound's effects on endosomal trafficking operate through several interconnected molecular pathways. The compound influences the kinase signaling cascade by inhibiting MLK3 and other targets, subsequently reducing activation of JNK and p38 MAPK pathways that are involved in inflammatory responses and cellular stress. This kinase modulation has downstream effects on endolysosomal function, promoting the maturation and efficiency of phagolysosomal compartments while enhancing autophagic flux in multiple cell types including macrophages and microglia [4] [5].

Research demonstrates that this compound treatment increases the accumulation of therapeutic nanoparticles in Rab7- and Rab11-associated endosomal compartments, which correspond to late and recycling endosomes respectively. This alteration in subcellular localization enhances the retention and prolongs the activity of co-administered nanoformulated compounds. Additionally, this compound reverses the block on autophagy induced by various disease states, allowing cells to more effectively clear intracellular pathogens and protein aggregates through autophagic degradation pathways [2] [3].

G cluster_0 Key Outcomes URMC099 This compound MLK3 MLK3 Inhibition URMC099->MLK3 LRRK2 LRRK2 Inhibition URMC099->LRRK2 MAPK MAPK Pathway Modulation MLK3->MAPK LRRK2->MAPK Autophagy Autophagy Activation MAPK->Autophagy AntiInflam Anti-inflammatory Effects MAPK->AntiInflam Endosomal Enhanced Endosomal Trafficking Autophagy->Endosomal Rab Rab7/Rab11 Compartment Accumulation Endosomal->Rab Storage Extended Drug Storage & Half-life Rab->Storage

Figure 1: Molecular Mechanisms of this compound in Endosomal Trafficking Modulation. This compound inhibits multiple kinase targets including MLK3 and LRRK2, leading to MAPK pathway modulation and subsequent effects on autophagy, endosomal trafficking, and inflammatory responses. The resulting accumulation in Rab7/Rab11 compartments extends therapeutic storage and half-life.

Quantitative Effects on Endosomal Trafficking and Therapeutic Outcomes

Enhancement of Antiretroviral Therapies

In HIV research models, this compound has demonstrated significant synergistic effects when combined with nanoformulated antiretroviral therapy (nanoART). Studies using humanized mouse models infected with HIV-1 showed that co-administration of this compound (10 mg/kg, intraperitoneally daily) with folate-modified nanoformulated atazanavir/ritonavir (100 mg/kg, weekly intramuscular injections) resulted in substantial reduction of viral load and decreased numbers of HIV-1 infected CD4+ T-cells in lymphoid tissues compared to either treatment alone [2]. These antiretroviral responses were linked to altered phagolysosomal storage pathways leading to sequestration of nanoART in Rab-associated recycling and late endosomes, which correspond to sites of viral maturation.

Mechanistic studies revealed that this compound facilitated nanoART retention in monocyte-macrophages, creating extended drug depots that enhanced antiviral activity. When combined with nanoformulated dolutegravir, this compound treatment resulted in a 50-fold increase in half-life of the antiretroviral agent, dramatically extending its therapeutic presence and effect [3]. This unique interaction between this compound and nanoformulated therapeutics represents a promising approach for developing long-acting antiretroviral regimens with reduced dosing frequency requirements.

Table 2: Quantitative Effects of this compound in HIV Research Models

Parameter Effect Experimental Context
Viral load reduction Significant enhancement HIV-1 infected humanized mice
HIV-1 p24 antigen Dose-dependent reduction HIV-1 infected MDM cultures
Reverse transcriptase activity Dose-dependent reduction HIV-1 infected MDM cultures
NanoART half-life 50-fold increase Dolutegravir with this compound
CD4+ T-cell preservation Enhanced restoration HIV-1 infected humanized mice
Intracellular nanoART retention Increased in Rab7/Rab11 compartments Proteomic and imaging analysis
Applications in Neurodegenerative Disease Models

In Alzheimer's disease research, this compound has shown significant effects on amyloid-β clearance and reduction of neuroinflammatory pathways. Studies using APP/PS1 transgenic mouse models demonstrated that this compound treatment (10 mg/kg daily for 3 weeks) facilitated Aβ clearance from the brain, restored synaptic integrity as measured by synaptophysin and PSD95 levels, and promoted hippocampal neurogenesis [4]. These effects were accompanied by modulation of microglial activation states, with this compound promoting a transition toward less inflammatory phenotypes while enhancing phagocytic capacity for Aβ aggregates.

In multiple sclerosis research using experimental autoimmune encephalomyelitis (EAE) models, this compound treatment (10 mg/kg twice daily) protected hippocampal synapses, prevented loss of PSD95-positive postsynaptic structures, and reversed deficits in hippocampal-dependent contextual fear conditioning [6]. The compound demonstrated superior efficacy compared to highly selective MLK3 inhibitors, highlighting the importance of its broad-spectrum kinase inhibition profile for achieving maximal therapeutic effects in complex neuroinflammatory conditions.

Detailed Experimental Protocols

Protocol for HIV-1 NanoART Enhancement Studies

Purpose: To evaluate this compound's ability to enhance the efficacy and retention of nanoformulated antiretroviral therapy in HIV-1 infected models.

Materials:

  • This compound (prepared as 2 mg/mL in 5% DMSO, 40% PEG400, 55% saline)
  • Nanoformulated antiretroviral drugs (e.g., atazanavir, ritonavir, dolutegravir)
  • HIV-1ADA virus stocks (TCID50 determined)
  • Human monocyte-derived macrophages (MDM) or humanized NSG mice
  • Cell culture reagents and equipment

Methodology:

  • Cell Preparation and Infection:

    • Isolate human monocytes by leukopheresis from seronegative donors and differentiate into MDM over 7 days using M-CSF (50 ng/mL) [2].
    • Infect MDM with HIV-1ADA at MOI of 0.1 for 4 hours on day 0, or infect humanized NSG mice intraperitoneally with 10^4 TCID50/mouse [2].
  • Drug Treatment:

    • For in vitro studies: Pre-treat cells with this compound (0.1-100 ng/mL) for 30 minutes, then co-treat with nanoART (100 μM) and this compound for 16 hours [2].
    • For in vivo studies: Administer this compound (10 mg/kg, IP) daily with weekly intramuscular injections of nanoART (100 mg/kg) for three weeks beginning 10 weeks post-infection [2].
  • Assessment of Antiviral Efficacy:

    • Measure HIV-1 p24 antigen levels by immunostaining or ELISA.
    • Quantify reverse transcriptase activity in culture supernatants.
    • Determine integrated HIV-1 DNA using Alu-gag real-time PCR.
    • Analyze viral RNA by real-time RT-PCR.
  • Endosomal Trafficking Analysis:

    • Process cells for confocal microscopy using antibodies against Rab7, Rab11, LAMP1, and HIV-1p24.
    • Isolate endosomal compartments by immunoaffinity separation for HPLC drug quantification.
    • Perform SWATH proteomics to analyze phagolysosomal storage pathways.

G cluster_0 Analysis Phase Start Cell Preparation & HIV-1 Infection DrugTreat This compound + NanoART Treatment Start->DrugTreat Harvest Sample Harvesting (Cells/Tissues/Media) DrugTreat->Harvest Antiviral Antiviral Efficacy Assessment Harvest->Antiviral Trafficking Endosomal Trafficking Analysis Harvest->Trafficking Proteomics SWATH Proteomics & Pathway Analysis Trafficking->Proteomics

Figure 2: Experimental Workflow for HIV-1 NanoART Enhancement Studies. This protocol outlines the key steps for evaluating this compound's ability to enhance nanoformulated antiretroviral therapy through endosomal trafficking modulation, from initial cell preparation through comprehensive analysis of antiviral efficacy and trafficking mechanisms.

Protocol for Amyloid-β Clearance and Phagolysosomal Function

Purpose: To assess this compound's effects on amyloid-β clearance and phagolysosomal trafficking in Alzheimer's disease models.

Materials:

  • This compound (prepared as 2 mg/mL in 5% DMSO, 40% PEG400, 55% saline)
  • Primary murine microglia or APP/PS1 transgenic mice
  • Monomeric Aβ42 peptides
  • Cell culture reagents and immunohistochemistry supplies

Methodology:

  • Microglial Culture and Treatment:

    • Isolate primary microglia from postnatal day 1 mouse brains and plate at 2×10^5 cells/well in 24-well plates [5].
    • Pre-treat microglia with this compound (100 nM) for 30 minutes, then incubate with monomeric Aβ42 (10 μM) for specified durations.
  • In Vivo Administration:

    • Administer this compound (10 mg/kg, IP) daily for 3 weeks to 4-month-old APP/PS1 mice [4].
    • Include vehicle control groups (5% DMSO, 40% PEG400, 55% saline).
  • Phagocytosis and Clearance Assessment:

    • Measure Aβ uptake using immunofluorescence with pan-Aβ antibodies.
    • Quantify scavenger receptor expression (CD36, CD47) by Western blot.
    • Assess co-localization of Aβ with endolysosomal markers (LAMP1, Rab7) by confocal microscopy.
    • Determine Aβ42 levels in cell lysates and media using ELISA.
  • Inflammatory Pathway Analysis:

    • Evaluate phosphorylation of MKK3, MKK4, p38, and JNK by Western blot.
    • Measure pro-inflammatory cytokine (IL-1β, IL-6, TNF-α) and anti-inflammatory cytokine (IL-4, IL-13) expression by ELISA and real-time PCR.

Formulation, Dosing, and Research Applications

Research Formulation and Administration

For in vivo research applications, this compound is typically prepared as a stable solution at 2 mg/mL in a vehicle consisting of 5% DMSO, 40% polyethylene glycol 400 (PEG400), and 55% normal saline [7]. This formulation maintains compound stability and enables consistent dosing across experiments. The solution should be stored at room temperature protected from light and used within designated stability timeframes. For in vitro studies, this compound can be prepared as concentrated stock solutions in DMSO (≥33 mg/mL) and diluted to working concentrations in appropriate cell culture media, keeping final DMSO concentrations below 0.1% to maintain cell viability.

Dosing regimens vary by research application but commonly involve intraperitoneal administration of 10 mg/kg in rodent models. In HIV research, daily administration has been employed [2], while neuroprotection studies have utilized twice-daily dosing [6] or pre-treatment regimens [7]. The specific dosing protocol should be optimized based on the research objectives, with consideration of this compound's moderate terminal elimination half-life of approximately 1.92-2.72 hours in mice [1].

Research Applications and Model Systems

This compound has demonstrated utility across multiple research domains, primarily focused on modulating endolysosomal function and attenuating neuroinflammation. In HIV research, it enhances nanoART retention and efficacy by altering subcellular trafficking in monocyte-derived macrophages [2]. In Alzheimer's disease models, it promotes Aβ clearance through microglial phagolysosomal pathways [4] [5]. In multiple sclerosis research using EAE models, it preserves synaptic integrity and reduces cognitive deficits [6]. Additionally, this compound has shown efficacy in preventing surgery-induced cognitive dysfunction in models of perioperative neurocognitive disorders without impairing fracture healing [7] [8].

The compound's broad-spectrum kinase inhibition profile makes it particularly useful for investigating complex disease processes involving multiple signaling pathways. Its ability to penetrate the blood-brain barrier enables research on central nervous system conditions, while its effects on peripheral immune cells allow investigation of systemic inflammatory processes. Researchers should select appropriate model systems based on their specific scientific questions, with consideration of this compound's multifaceted mechanisms of action.

References

Application Notes and Protocols for URMC-099 in Multiple Sclerosis EAE Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

URMC-099 is an orally bioavailable, brain-penetrant small molecule inhibitor initially developed to target mixed lineage kinase type 3 (MLK3) with an IC50 of 14 nM [1]. However, research has revealed it possesses a broader kinase inhibition profile that includes LRRK2 (IC50: 11 nM) and other kinases, making it particularly valuable for neuroinflammatory disorders like multiple sclerosis (MS) [1] [2]. In experimental autoimmune encephalomyelitis (EAE), the premier animal model of MS, this compound has demonstrated remarkable neuroprotective properties by preventing hippocampal synaptic loss, shifting activated microglia toward a less inflammatory phenotype, and reversing cognitive deficits in hippocampal-dependent learning tasks [2].

The therapeutic rationale for using this compound in MS models stems from its dual ability to modulate both neuroinflammatory processes and provide direct neuroprotection [2] [3]. Unlike selective MLK3 inhibitors that have shown limited efficacy in EAE, this compound's broad-spectrum activity against multiple kinases appears essential for its robust effects, suggesting that combination kinase inhibition provides superior therapeutic outcomes in complex neuroinflammatory diseases [2]. This application note provides detailed protocols and data for implementing this compound studies in EAE models of MS.

Mechanism of Action and Kinase Inhibition Profile

This compound functions primarily through inhibition of the MLK signaling pathway, which acts upstream of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) cascades [3]. These pathways are activated in response to inflammatory stimuli and cellular stress, mediating both neuronal degeneration and proinflammatory activation of macrophages and microglia [2]. The drug's ability to penetrate the blood-brain barrier makes it uniquely suited for targeting central nervous system inflammation in EAE and MS [1].

Table 1: Kinase Inhibition Profile of this compound

Kinase Target IC50 (nM) Kinase Target IC50 (nM)
MLK3 14 ABL1 (T315I) 3
LRRK2 11 ABL1 6.8
FLT3 4 ROCK2 111
FLT1 39 TRKA 85
SGK 67 c-MET 177
SGK1 201 TRKB 217
AurA 108 IGF1R 307
AurB 123 LCK 333
IKKβ 257 MEKK2 661
TNFα 460 SYK 731
IKKα 591 AMPK 1512
ROCK1 1030 JNK1 3280
CDK1 1125 SRC 4330
CDK2 1180 ERK2 6290
CYP3A4 16200 P38α 12050

Source: [1]

The broad kinase inhibition profile explains this compound's multifaceted effects on inflammatory signaling, cytoskeletal dynamics, and cell survival pathways relevant to MS pathophysiology.

G InflammatoryStimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) MLK3 MLK3 Activation InflammatoryStimuli->MLK3 LRRK2 LRRK2 Activation InflammatoryStimuli->LRRK2 CellStress Cellular Stress (Oxidative stress, Trophic deprivation) CellStress->MLK3 CellStress->LRRK2 MKK3_MKK4 MKK3/MKK4 Activation MLK3->MKK3_MKK4 MicroglialActivation Pro-inflammatory Microglial Activation LRRK2->MicroglialActivation OtherKinases Other Kinases (FLT3, ABL1, ROCK2) OtherKinases->MicroglialActivation NeuronalDamage Neuronal Damage & Synaptic Loss OtherKinases->NeuronalDamage JNK_p38 JNK/p38 MAPK Activation MKK3_MKK4->JNK_p38 JNK_p38->MicroglialActivation JNK_p38->NeuronalDamage URMC099 This compound Inhibition URMC099->MLK3 IC₅₀=14nM URMC099->LRRK2 IC₅₀=11nM URMC099->OtherKinases Broad Inhibition Neuroprotection Neuroprotection & Cognitive Preservation URMC099->Neuroprotection AntiInflammation Anti-inflammatory Microglial Phenotype URMC099->AntiInflammation

Figure 1: this compound Signaling Pathways and Mechanisms of Action. This compound inhibits multiple kinases in neuroinflammatory cascades, ultimately reducing microglial activation and neuronal damage while promoting neuroprotection.

EAE Model Selection and Induction

The C57BL/6 mouse strain immunized with MOG₃₅‑₅₅ peptide is the most validated model for this compound studies in chronic EAE [2] [4]. This model reliably produces progressive disease with significant gray matter pathology and synaptic injury that mirrors key features of MS progression.

Essential Reagents and Materials
  • Animals: C57BL/6 mice (7-11 weeks old, either sex) [2]
  • Antigen: MOG₃₅‑₅₅ peptide dissolved in phosphate-buffered saline (PBS) [2] [5]
  • Adjuvant: Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis H37RA [2] [6]
  • Additional Reagents: Pertussis toxin (PTX) in PBS [2] [7]
Immunization Protocol
  • Emulsion Preparation: Emulsify MOG₃₅‑₅₅ peptide (typically 100-200 µg per dose) in equal volume of CFA using two glass syringes connected by a double-hub needle until a stable water-in-oil emulsion forms [2] [6] [5].

  • Primary Immunization: Inject subcutaneously at two sites over the upper and lower back (100 µL per site) [2]. Avoid injection at the base of the neck, as local immune reactions can interfere with subsequent imaging studies [7].

  • Pertussis Toxin Administration: Administer PTX (90-400 ng, dose adjusted according to manufacturer's recommendations) intraperitoneally on the day of immunization (day 0) and again 24 hours later (day 1) [2] [6].

  • Control Groups: Include sham-immunized controls injected with emulsion omitting MOG₃₅‑₅₅ but otherwise receiving identical treatment [2].

This compound Treatment Protocols

Drug Formulation and Storage

Stock Solution Preparation:

  • Dissolve this compound in sterile DMSO at 20 mg/mL [8]
  • Prepare working solution in vehicle containing 5% DMSO, 40% PEG400, and 55% saline [2] [3]
  • Final concentration: 2 mg/mL this compound [8]
  • Store at room temperature protected from light [2]
  • Solutions remain stable for at least 2 weeks
Dosing Regimens

Table 2: this compound Dosing Protocols in EAE Models

Application Dose Route Frequency Treatment Onset Key Outcomes
EAE Neuroprotection 10 mg/kg Intraperitoneal Twice daily First day of motor deficits (score ≥0.5) Prevented synaptic loss, improved cognitive function [2]
Alzheimer's Model 10 mg/kg Intraperitoneal Once daily 4 months of age for 3 weeks Enhanced Aβ clearance, restored synaptic markers [3]
Perioperative Neurocognitive Disorders 10 mg/kg Intraperitoneal 3-5 doses (12h intervals) Before/after surgery Prevented microgliosis, preserved memory [8]

Standard EAE Protocol:

  • Begin treatment after onset of motor symptoms (EAE score ≥0.5) [2]
  • Administer 10 mg/kg, i.p., twice daily [2]
  • Continue treatment for the desired study duration (typically 2-3 weeks)
  • For prophylactic approaches, initiate treatment 1-3 days before expected disease onset with three injections at 12-hour intervals [8]

Experimental Readouts and Outcome Measures

Clinical Scoring

Monitor and score mice daily according to standard EAE scales:

  • 0: No deficit
  • 0.5: Partial tail paralysis
  • 1: Complete tail paralysis
  • 2: Hindlimb weakness
  • 2.5: Paralysis of one hindlimb
  • 3: Paralysis of both hind limbs
  • 3.5: Hindlimb paralysis and forelimb weakness
  • 4: Quadriplegia
  • 5: Moribund [2] [7]
Cognitive and Behavioral Assessments

Fear Conditioning:

  • Perform 12-14 days after symptom onset [2]
  • Assess hippocampal-dependent contextual fear memory
  • This compound has demonstrated reversal of EAE-induced deficits in this paradigm [2]

What-Where-When and Memory Load Object Discrimination Tasks:

  • Evaluate object place and identity discrimination [8]
  • This compound prophylaxis prevents surgery-induced memory impairment in these tasks [8]
Histopathological Analyses

Tissue Collection and Processing:

  • Perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde [2] [3]
  • Cryoprotect in 15% and 30% sucrose gradients [3]
  • Section coronally (10-40 µm thickness) using cryostat [2] [5]

Key Staining Protocols:

  • PSD95 immunohistochemistry: Quantify postsynaptic densities in hippocampal regions [2]
  • Iba1 immunohistochemistry: Assess microglial activation status and morphology [5]
  • SMI32 immunohistochemistry: Identify damaged, non-phosphorylated neurofilaments [5]
  • F4/80 immunohistochemistry: Evaluate microgliosis using unbiased stereology [8]
  • Luxol Fast Blue/HE: Assess demyelination and general pathology [5]
Molecular and Biochemical Analyses

Western Blotting:

  • Analyze phospho/total-MKK3, MKK4, p38, and JNK to confirm target engagement [3]
  • Quantify synaptophysin and PSD95 for synaptic integrity assessment [3]
  • Evaluate LRP1 and RAGE expression related to Aβ clearance pathways [3]

ELISA Measurements:

  • Quantify TNFα release from BV-2 microglial cells (IC50 = 0.46 µM) [1]
  • Measure Aβ40 and Aβ42 levels in brain extracellular fractions [3]
  • Assess neurofilament light chain (NfL) as axonal damage biomarker [5]

G EAE_Induction EAE Induction (MOG35-55 + CFA + PTX) Treatment_Onset Treatment Initiation (First motor deficits) EAE_Induction->Treatment_Onset URMC099_Admin This compound Administration (10 mg/kg, i.p., bid) Treatment_Onset->URMC099_Admin Clinical_Assessment Clinical Assessment (Daily EAE scoring) URMC099_Admin->Clinical_Assessment Behavioral_Tests Behavioral Tests (Fear conditioning) URMC099_Admin->Behavioral_Tests 12-14 days post-onset Tissue_Collection Tissue Collection (Perfusion fixation) Clinical_Assessment->Tissue_Collection Behavioral_Tests->Tissue_Collection Histology Histopathological Analysis (PSD95, Iba1, SMI32) Tissue_Collection->Histology Molecular Molecular Analysis (Western, ELISA, Spatial Transcriptomics) Tissue_Collection->Molecular

Figure 2: Experimental Workflow for this compound Testing in EAE Models. The diagram outlines key steps from EAE induction through final analysis, with treatment beginning after onset of motor deficits.

Key Research Findings in EAE Models

Synaptic Protection

This compound treatment (10 mg/kg, twice daily) initiated after symptom onset significantly prevents loss of PSD95-positive postsynaptic structures in the hippocampus of EAE mice [2]. This protective effect on excitatory synapses occurs in both demyelinated lesions and normal-appearing gray matter, representing a crucial neuroprotective outcome relevant to MS-related cognitive decline.

Microglial Phenotype Modulation

This compound shifts activated microglia toward a less inflammatory phenotype without complete suppression of their immune surveillance functions [2]. This immunomodulatory effect is associated with reduced production of pro-inflammatory mediators including TNFα and improved clearance of pathological proteins [3].

Cognitive Preservation

In contextual fear conditioning tests, this compound reverses hippocampal-dependent memory deficits in EAE mice despite ongoing motor impairments [2]. This functional preservation correlates with the observed synaptic protection and demonstrates meaningful neurological improvement beyond basic motor functions.

Comparative Efficacy

Studies directly comparing this compound with narrow-spectrum MLK3 inhibitors (e.g., CLFB1134) demonstrate that broad-spectrum kinase inhibition provides superior neuroprotection in EAE [2]. The highly selective MLK3 inhibitor CLFB1134 (30 mg/kg, twice daily) failed to protect synapses or rescue neurons from trophic deprivation, highlighting the importance of this compound's multi-target approach for complex neuroinflammatory conditions [2].

Practical Considerations and Troubleshooting

Animal Monitoring and Support
  • Weigh mice daily from day 7 post-immunization [7]
  • Provide subcutaneous saline (0.8-1 mL) to prevent dehydration [6] [8]
  • Administer analgesics (buprenorphine, 0.1 mg/kg) for pain management [6] [8]
  • Offer moistened diet or nutritional supplements for mice with significant motor impairment
  • Euthanize mice reaching EAE score of 3.5 for >12 hours according to ethical guidelines [7]
Technical Notes
  • Randomize animals to treatment groups stratified by timing and severity of symptom onset [2]
  • Maintain experimenter blinding to treatment conditions throughout data collection and analysis [2]
  • For imaging studies, avoid immunization sites near the neck and upper back to prevent interference with head and spinal cord imaging [7]
  • Validate target engagement through phospho-JNK and phospho-p38 measurements in brain tissue [3]

Conclusion

This compound represents a promising therapeutic candidate for neuroprotective intervention in multiple sclerosis, with robust experimental evidence supporting its efficacy in EAE models. Its broad-spectrum kinase inhibition profile, favorable blood-brain barrier penetration, and multimodal mechanisms—simultaneously targeting neuroinflammation and synaptic vulnerability—make it particularly well-suited for addressing the complex pathophysiology of MS. The protocols outlined herein provide researchers with comprehensive guidance for implementing this compound studies in EAE models, with potential applications extending to other neuroinflammatory and neurodegenerative conditions.

References

Comprehensive Application Notes and Protocols: URMC-099 for Prophylaxis of Surgical Delirium in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Perioperative neurocognitive disorders (PND), particularly postoperative delirium, represent a significant clinical challenge affecting up to 50% of elderly patients following major surgical procedures such as orthopedic surgery and fracture repair. These conditions are associated with increased 1-year mortality, prolonged hospitalization, and accelerated cognitive decline, particularly in patients with pre-existing neurodegenerative conditions. The current therapeutic landscape for PND remains bleak, with no FDA-approved disease-modifying treatments available clinically. The molecular pathogenesis of PND involves complex neuroinflammatory cascades characterized by blood-brain barrier (BBB) disruption, microglial activation, and synaptic injury, ultimately leading to hippocampal-dependent memory impairment.

URMC-099 is a novel, brain-penetrant small molecule inhibitor developed to target the neuroinflammatory pathways central to PND pathogenesis. With its broad-spectrum kinase inhibition profile targeting mixed-lineage kinase type 3 (MLK3), leucine-rich repeat kinase 2 (LRRK2), and other kinases, this compound effectively modulates the damaging innate immune responses that underlie neuroinflammation-associated cognitive dysfunction. Unlike narrowly targeted anti-inflammatory approaches, this compound's multi-kinase inhibition strategy provides robust intervention at critical hubs within neuroinflammatory signaling networks, making it particularly well-suited for preventing the complex pathophysiology of surgical delirium.

Drug Profile and Mechanism of Action

Physicochemical and Pharmacokinetic Properties

This compound (molecular weight: 421.23 g/mol) is a synthetic organic compound with favorable drug-like properties including high CNS penetration and oral bioavailability. Its chemical structure features a pyrrolopyridine scaffold with an aryl piperazine side chain, optimized through comprehensive screening campaigns to achieve nanomolar potency against MLK3 while maintaining excellent pharmacokinetic profiles [1] [2]. The compound demonstrates optimal brain exposure with CNS concentrations remaining above the IC₅₀ for MLK3 inhibition for more than 6 hours post-administration, and an impressive brain area-under-the-curve of >5000 μg·kg⁻¹·h⁻¹ following intravenous administration at 10 mg/kg in murine models [2].

Molecular Mechanisms and Signaling Pathways

This compound exerts its neuroprotective effects through multimodal mechanisms targeting key pathological processes in PND:

  • Kinase Inhibition: this compound potently inhibits MLK3 and LRRK2, upstream regulators of MAPK signaling pathways that drive proinflammatory responses in microglia and other CNS immune cells. This inhibition prevents the activation of downstream effectors including JNK and p38 MAPK, crucial mediators of neuroinflammatory damage [3] [4].

  • Microglial Modulation: By targeting MLK3 signaling, this compound shifts activated microglia from a proinflammatory phenotype toward a protective state, reducing production of inflammatory cytokines including TNF-α and IL-1β while promoting clearance of pathological proteins [3] [4].

  • Blood-Brain Barrier Protection: this compound prevents surgery-induced BBB disruption by reducing inflammatory endothelial activation and vascular cell adhesion molecule expression, thereby maintaining neurovascular unit integrity [5].

  • Synaptic Preservation: The compound directly protects synaptic architecture and prevents loss of postsynaptic structures, particularly preserving PSD95-positive synapses in hippocampal regions vulnerable to inflammatory damage [3] [4].

Table 1: Key Molecular Targets and Effects of this compound

Molecular Target Inhibition Potency Biological consequence Relevance to PND
MLK3 Nanomolar range Reduced JNK/p38 activation Attenuates microglial proinflammatory activation
LRRK2 Nanomolar range Modulated immune response Regulates neuroimmune function
MAP4K4 Not fully characterized Anti-inflammatory effects Contributes to broad-spectrum efficacy

Efficacy Data Summary

Preclinical studies across multiple murine models have demonstrated consistent protection against surgery-induced cognitive impairment with this compound prophylaxis. The compound has shown efficacy in diverse models including orthopedic surgery-induced PND, Alzheimer's disease-related delirium, and HIV-associated neurocognitive disorders, supporting its potential as a broad-spectrum neuroprotective agent.

Table 2: Summary of Efficacy Findings for this compound in Surgical Delirium Models

Model System Dosing Regimen Key Findings Cognitive Outcomes Molecular Pathologies
Orthopedic surgery (tibial fracture) in C57BL/6 mice [6] 10 mg/kg, i.p.; 3 pre-op and 2 post-op doses at 12h intervals Prevention of BBB disruption and microgliosis Preserved performance in What-Where-When and Memory Load Object Discrimination tasks Reduced IgG leakage, normalized microglial morphology
Orthopedic surgery in CVN-AD mice (DSD model) [5] 10 mg/kg, i.p.; 3 pre-op doses at 12h intervals Attenuated hippocampal synapse loss Prevention of delirium-like behaviors and memory deficits Reduced VCAM-1 expression, decreased microglial activation
APP/PS1 Alzheimer's model with surgical stress [4] 10 mg/kg, i.p.; daily for 3 weeks Enhanced Aβ clearance, restored synaptic integrity Improved hippocampal-dependent memory Increased lysosomal-associated membrane protein 1, reduced β-amyloidosis

Formulation and Dosing Protocols

Drug Formulation and Preparation

The standard formulation for in vivo administration of this compound follows this optimized protocol:

  • Stock Solution: Dissolve 20 mg of this compound in 0.5 mL sterile dimethyl sulfoxide (DMSO) [5] [6].
  • Dilution: Add 4 mL polyethylene glycol 400 (PEG400) to the DMSO-drug solution [5] [6].
  • Final Preparation: Add 5.5 mL sterile saline to achieve a final volume of 10 mL with this compound concentration of 2 mg/mL [5] [6].
  • Vehicle Control: Prepare identical solution without this compound [6].
  • Storage: Store protected from light at room temperature; stable for at least 30 days [3].
Prophylactic Dosing Regimen

For prevention of surgical delirium in preclinical models, the following dosing protocol has been validated:

  • Preoperative Phase: Administer 10 mg/kg intraperitoneally 36, 24, and 12 hours before surgical procedure [5] [6].
  • Postoperative Phase: Continue dosing at 10 mg/kg every 12 hours for 24-48 hours post-surgery based on model severity [6].
  • Treatment Duration: Limited-duration prophylaxis (3-5 total doses) provides optimal protection without impairing fracture healing or peripheral immune responses [6].

Experimental Models of Surgical Delirium

Orthopedic Surgery Model

The well-characterized tibial fracture/fixation model recapitulates key features of clinical orthopedic procedures associated with high incidence of PND:

  • Surgical Procedure: Perform open tibial fracture on left hindlimb with intramedullary fixation under isoflurane anesthesia (4% induction, 2% maintenance) with buprenorphine analgesia (0.1 mg/kg, s.c.) [6].
  • Controls: Sham-treated animals receive identical anesthesia and analgesia without surgical intervention [6].
  • Postoperative Care: Administer sustained-release buprenorphine or twice-daily dosing for 48-72 hours post-surgery [6].
Delirium Superimposed on Dementia (DSD) Model

For modeling PND in cognitively vulnerable populations:

  • Animals: Use APPSwDI/mNos2−/− (CVN-AD) mice at 6-12 months of age to represent early and late-stage Alzheimer's pathology [5].
  • Surgical Intervention: Identical tibial fracture/fixation procedure as in wild-type models [5].
  • Special Considerations: This model exhibits exacerbated neuroinflammatory responses and more profound cognitive impairment following surgery [5].

Assessment Methodologies

Cognitive and Behavioral Testing

Comprehensive cognitive assessment using translationally relevant paradigms:

  • What-Where-When Task: Assesses episodic-like memory through object exploration in contexts with varying spatial and temporal elements [6]. Surgery-impaired performance indicates hippocampal dysfunction.
  • Memory Load Object Discrimination Task: Evaluates recognition memory with increasing cognitive demand by progressively increasing the number of objects to be discriminated [6]. Sensitive to surgery-induced memory impairment.
  • Contextual Fear Conditioning: Measures hippocampal-dependent learning by assessing freezing behavior in environment previously paired with mild foot shock [3].
Molecular and Cellular Analyses
  • Microglial Activation: Quantify microgliosis using unbiased stereology of F4/80⁺ or Iba1⁺ cells in hippocampal subregions [6]. Additional analysis of microglial morphology using two-photon intravital microscopy or CLARITY with light-sheet microscopy [6].
  • Blood-Brain Barrier Integrity: Assess using immunoglobulin G (IgG) immunostaining and extravasation measurement in hippocampal sections [6]. Alternatively, evaluate vascular cell adhesion molecule-1 (VCAM-1) expression via immunohistochemistry [5].
  • Synaptic Integrity: Quantify pre- and postsynaptic markers including PSD95 and synaptophysin via Western blot or immunohistochemistry in hippocampal lysates and sections [3] [4].
  • Inflammatory Mediators: Profile cytokine/chemokine levels in plasma and brain homogenates using multiplex ELISA; characterize peripheral immune responses via flow cytometry [6].

Mechanism and Workflow Diagrams

G cluster_patho Pathological Pathway (Surgical Delirium) cluster_therapy This compound Intervention Surgery Surgical Stress (Orthopedic Procedure) BBB Blood-Brain Barrier Disruption Surgery->BBB Microglia Microglial Activation (Pro-inflammatory Phenotype) BBB->Microglia Cytokines Inflammatory Cytokine Release (TNF-α, IL-1β) Microglia->Cytokines Synapse Synaptic Injury & Cognitive Impairment Cytokines->Synapse URMC This compound Prophylaxis Inhibit MLK3/LRRK2 Kinase Inhibition URMC->Inhibit Protection Microglial Phenotype Modulation Inhibit->Protection Protection->Microglia Protection->Cytokines Protection->Synapse Normal Preserved Synaptic Integrity & Cognitive Function Protection->Normal

Figure 1: Molecular Mechanism of this compound in Preventing Surgical Delirium: this compound inhibits MLK3/LRRK2 signaling pathways, modulating microglial activation and preventing the neuroinflammatory cascade that leads to synaptic injury and cognitive impairment following surgical stress.

G cluster_assess Assessment Methods Start Study Design Dosing This compound Prophylaxis (10 mg/kg, i.p.) -36h, -24h, -12h pre-surgery Start->Dosing Surgery Orthopedic Surgery Tibial Fracture + Fixation Isoflurane anesthesia + Buprenorphine analgesia Dosing->Surgery PostOp Post-operative Care Additional this compound doses at +12h, +24h if required Surgery->PostOp Assessment Outcome Assessment (7-14 days post-surgery) PostOp->Assessment Behavioral Cognitive Testing - What-Where-When Task - Memory Load Object Discrimination Assessment->Behavioral Molecular Molecular Analyses - Microglial Activation - BBB Integrity - Synaptic Markers Assessment->Molecular Cytokine Inflammatory Profiling - Cytokine/Chemokine ELISA - Flow Cytometry Assessment->Cytokine

Figure 2: Experimental Workflow for Evaluating this compound in Surgical Delirium Models: Comprehensive protocol from prophylactic drug administration through surgical procedure to multimodal outcome assessment, demonstrating integrated cognitive, molecular, and inflammatory profiling.

Conclusion and Development Status

This compound represents a promising first-in-class candidate for prophylactic treatment of surgical delirium, with demonstrated efficacy across multiple preclinical models and a favorable safety profile that includes no impairment of fracture healing. The broad-spectrum kinase inhibition approach proves superior to selective single-kinase targeting, effectively modulating the complex neuroimmune cascades that drive PND pathogenesis. The optimized prophylactic dosing regimen provides robust protection against surgery-induced cognitive impairment while maintaining normal peripheral immune function and tissue repair processes.

Based on these compelling preclinical data, this compound has advanced toward clinical development through the start-up company Camber NeuroTherapeutics Inc., with plans for investigational new drug application submission and first-in-human trials focused initially on postoperative cognitive dysfunction in vulnerable patient populations [7]. The multifaceted immunomodulatory and neuroprotective properties of this compound position it as a promising therapeutic candidate not only for surgical delirium but also for other neuroinflammatory conditions including Alzheimer's disease, multiple sclerosis, and HIV-associated neurocognitive disorders.

References

URMC-099 non-alcoholic steatohepatitis treatment protocol

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: URMC-099 in a Murine NASH Model

Background & Rationale Mixed-lineage kinase 3 (MLK3) activation is involved in inflammatory signaling and hepatocyte lipoapoptosis, key drivers of NASH progression [1]. This compound, a small-molecule MLK3 inhibitor, was investigated for its potential to reverse established diet-induced NASH in a mouse model. The primary goals were to assess its effects on key disease features: liver injury, inflammation, and fibrosis [1].

Experimental Protocol The following table summarizes the core design of the efficacy study [1].

Protocol Aspect Detailed Description
Animal Model C57BL/6J mice [1]
Diet to Induce NASH High in saturated fat, fructose, and cholesterol (FFC diet) for 24 weeks [1]
Control Group Age-matched mice fed a standard chow diet [1]
Treatment Compound This compound [1]
Dosage 10 mg per kg of body weight [1]
Route of Administration Intraperitoneal injection [1]
Dosing Frequency Twice daily [1]
Treatment Duration Final 2 weeks of the 24-week diet regimen [1]
Vehicle Control The vehicle for this compound was used in control-treated FFC-fed mice [1]

Key Findings and Outcome Measures

After two weeks of treatment, mice receiving this compound were compared to vehicle-treated controls. The outcomes below highlight the compound's effects on the hallmarks of NASH. The results are summarized in the following table [1].

Outcome Measure Key Findings in this compound Treated vs. Vehicle-Treated Mice
Metabolic Parameters No significant differences in body weight, caloric intake, or insulin resistance [1].
Hepatic Steatosis Similar levels of liver fat accumulation compared to vehicle-treated mice [1].
Liver Injury & Inflammation Reduced serum markers of liver injury (ALT), decreased macrophage infiltration and activation, and a shift in macrophages away from a pro-inflammatory state [1].
Hepatic Fibrosis Attenuated liver fibrosis [1].
Drug Tolerability Well tolerated with no obvious toxicities reported [1].

Mechanism of Action and Workflow

This compound is believed to exert its effects by inhibiting MLK3, which sits upstream in the MAP kinase signaling pathway. This inhibition leads to reduced activation of downstream stress kinases, resulting in decreased production of inflammatory mediators and protection against cell death. In the context of NASH, this mechanism translates to reduced hepatic inflammation and injury [1].

The diagram below illustrates the experimental workflow and the proposed molecular mechanism of action.

Conclusion for Researchers

The available preclinical evidence suggests that this compound attenuates critical aspects of NASH pathology—specifically inflammation and fibrosis—without affecting steatosis in the tested model [1]. Its favorable tolerability profile supports its potential for further investigation.

It is crucial to note that this data comes from an animal model. Clinical trials are necessary to establish its safety and efficacy in humans with NASH. Researchers should be aware that this represents a single study protocol, and optimization of the treatment regimen (e.g., dosage, duration) may be required for different disease stages or in combination with other therapies.

References

Chemical Properties & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core stability and storage information for URMC-099 from safety data sheets and commercial catalogs.

Specification Details
Molecular Formula C₂₇H₂₇N₅ [1] [2]
Molecular Weight 421.54 g/mol [1] [2]
CAS Number 1229582-33-5 [1] [3] [4]
Physical Form Solid, Off-white to yellow powder [1] [3]
Recommended Storage (Powder) -20°C ( [1] [2]); Container should be kept tightly sealed in a cool, well-ventilated area [1] [2].
Recommended Storage (Solution) -80°C (6 months) or -20°C (1 month) [1]. Soluble in DMSO (≥33 mg/mL) [3].
Shelf Life (Powder) 3 years at -20°C; 2 years at 4°C [1].
Handling Precautions Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use with appropriate exhaust ventilation [1] [2].

Handling and Safety FAQs

Here are answers to frequently asked questions regarding the handling of this compound in a lab setting.

  • Is this compound hazardous? There is a conflict in the available data. One manufacturer states it is "Not a hazardous substance or mixture" [1]. However, another classifies it as Acute Toxicity (Category 4, Oral), with the hazard statement H302: "Harmful if swallowed" [2]. It is consistently considered very toxic to aquatic life [2]. Therefore, you should treat it with care, using appropriate personal protective equipment (PPE) like gloves, safety goggles, and impervious clothing [1] [2].

  • What should I do in case of accidental exposure?

    • Inhalation: Relocate to fresh air. If breathing is difficult, administer CPR (use a mask to avoid mouth-to-mouth contact) [1] [2].
    • Skin Contact: Rinse thoroughly with plenty of water. Remove contaminated clothing and seek medical attention [1] [2].
    • Eye Contact: Flush immediately with large amounts of water for several minutes, holding eyelids open. Seek immediate medical attention [1] [2].
    • Ingestion: Rinse the mouth with water (only if the person is conscious). Do not induce vomiting and call a physician immediately [1] [2].
  • How should I dispose of this compound waste? Dispose of the substance and contaminated packaging in accordance with all applicable local, state, and federal regulations [1] [2]. Avoid release into the environment [2].

Experimental Protocol for In Vivo Administration

The workflow below summarizes a standard protocol for preparing and administering this compound in animal studies, based on published research [5]. This illustrates how the storage information is applied in a practical setting.

Start Start Protocol Step1 Dissolve this compound in sterile DMSO (20 mg in 0.5 mL) Start->Step1 Step2 Add 4 mL PEG400 and 5.5 mL sterile saline Step1->Step2 Step3 Final Solution: 2 mg/mL in 5% DMSO, 40% PEG400, 55% saline Step2->Step3 Step4 Store at room temperature protected from light for short-term use Step3->Step4 Step5 Administer via i.p. injection (10 mg/kg) Step4->Step5 End Dosing Complete Step5->End

Key Details:

  • Dosing: A common dose used in rodent studies is 10 mg/kg, administered intraperitoneally (i.p.) [6] [5].
  • Vehicle: The final solution consists of 5% DMSO, 40% polyethylene glycol 400 (PEG400), and 55% saline [6] [5].
  • Stability: This prepared solution can be stored at room temperature and used for the short term during the experiment [6]. For long-term storage of the stock powder, always adhere to the -20°C guideline [1].

Troubleshooting Guide

This table addresses common problems you might encounter when working with this compound.

Problem Possible Cause Suggested Solution
Poor Solubility Incorrect solvent or concentration. Ensure DMSO is used as the primary solvent. For in vivo studies, use the recommended vehicle (PEG400/saline) and ensure proper mixing [3] [5].
Loss of Efficacy Degradation due to improper storage. Verify that the powder is stored at -20°C and that solutions are stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles of solutions [1].
Inconsistent In Vivo Results Decomposition of prepared solution. Prepare fresh dosing solutions for each experiment. The in vivo protocol indicates the prepared solution is stable at room temperature for short-term use, but long-term stability data is not provided [5].

Important Note on Information Sources

The technical data from safety sheets provides a foundational understanding of the compound's stability [1] [2]. For specific experimental contexts—such as its use in models of neuroinflammation [6] [5] or its interaction with antiretroviral therapy [7]—the protocols and findings in peer-reviewed literature are an essential resource for application-specific best practices.

References

URMC-099 Formulation & Administration

Author: Smolecule Technical Support Team. Date: February 2026

Mastering the preparation and dosing of URMC-099 is critical for experimental reproducibility. The table below summarizes the standard protocol used in multiple animal studies [1] [2] [3].

Aspect Specification
Standard Dose 10 mg/kg [1] [2] [3]
Route of Administration Intraperitoneal (i.p.) injection [1] [2] [3]
Dosing Frequency Once daily to twice daily, depending on the model [1] [3]
Vehicle Composition 5% DMSO, 40% PEG400, 55% saline [1] [2] [3]
Stock Solution Concentration 2 mg/mL [3]
Storage of Stock Solution Room temperature, protected from light [1]

Detailed Preparation Protocol:

  • Dissolve: Take 20 mg of this compound and dissolve it in 0.5 mL of sterile DMSO [3].
  • Dilute: Add 4 mL of PEG400 to the DMSO-drug solution [3].
  • Finalize: Add 5.5 mL of sterile saline to achieve a final volume of 10 mL with a this compound concentration of 2 mg/mL [3].
  • Vehicle Control: Prepare a control solution using the same DMSO, PEG400, and saline ratios without adding the drug [3].

Evidence of Efficacy & Delivery

This compound has demonstrated neuroprotective effects across diverse disease models. The following table summarizes key in vivo findings.

Disease Model Key Findings Proposed Mechanism of Action
Alzheimer's Disease (APP/PS1 mice) Facilitated Aβ clearance; restored synaptic integrity and hippocampal neurogenesis [2]. Promoted microglial phagocytosis and degradation of Aβ; attenuated neuroinflammation [2].
Multiple Sclerosis (EAE mice) Prevented loss of hippocampal synapses; reversed learning and memory deficits [1]. Shifted microglia to a less inflammatory phenotype; broad kinase inhibition was more effective than selective MLK3 inhibition [1].
Perioperative Neurocognitive Disorders (Orthopedic surgery model) Prevented surgery-induced microgliosis, blood-brain barrier disruption, and memory impairment [3]. Inhibited neuroinflammatory sequelae following surgical trauma without impairing peripheral fracture healing [3].

Diagrams of Signaling and Workflow

To better understand the biological rationale and experimental application, here are diagrams of this compound's mechanism and a typical in vivo study workflow.

urmc_mechanism Neuroinflammation Neuroinflammation MLK3_LRRK2 MLK3/LRRK2 &other kinases Neuroinflammation->MLK3_LRRK2 JNK_p38 JNK/p38 MAPK Activation MLK3_LRRK2->JNK_p38 MicroglialActivation Pro-inflammatory Microglial Activation JNK_p38->MicroglialActivation SynapticLoss Synaptic Loss &Neurodegeneration MicroglialActivation->SynapticLoss URMC099 This compound Inhibition URMC099->MLK3_LRRK2 URMC099->JNK_p38

This compound acts on kinase hubs to suppress neuroinflammation

workflow Start Disease Model Establishment Prep This compound Solution Preparation Start->Prep Randomize Randomize to Treatment/Vehicle Prep->Randomize Dosing Prophylactic Dosing (e.g., 10 mg/kg, i.p.) Randomize->Dosing Surgery Surgical Intervention (if applicable) Dosing->Surgery PostDose Post-operative Dosing (if applicable) Surgery->PostDose Behavior Behavioral Tests (e.g., Fear Conditioning) PostDose->Behavior Tissue Tissue Collection & Analysis (Western Blot, IHC, ELISA) Behavior->Tissue

Typical in vivo workflow for URMC-999 efficacy studies

Frequently Asked Questions

Q1: Why is the specific vehicle (5% DMSO, 40% PEG400, 55% saline) critical for the experiment? This vehicle ensures the compound remains in solution and is bioavailable. DMSO is a common solvent, while PEG400 and saline help reduce toxicity and make the solution suitable for injection. Using a different vehicle could precipitate the drug or alter its pharmacokinetics.

Q2: My initial experiments show no therapeutic effect. What should I troubleshoot?

  • Verify drug activity: Check if your stock solution was stored correctly and used within a stable period.
  • Confirm dosing regimen: Ensure the dose, route, and pre-treatment timing match the established protocols for your disease model.
  • Check model validity: Confirm that your animal model exhibits the expected pathology and that your functional/biological readouts are sensitive enough to detect a treatment effect.

Q3: Does this compound interfere with peripheral healing processes, such as bone fracture repair? In a mouse model of orthopedic surgery, this compound treatment at 10 mg/kg did not negatively affect long-term fracture healing, as assessed by micro-CT and histomorphometry. This suggests it can be used in models where peripheral tissue repair is a concern [3].

Q4: Is this compound selective for MLK3? No. While designed as an MLK3 inhibitor, this compound is a broad-spectrum kinase inhibitor that also potently targets LRRK2, FLT3, and ABL1, among others [4]. This broad activity may be key to its efficacy in complex neuroinflammatory diseases, as a highly selective MLK3 inhibitor failed to provide protection in one model [1].

Key Technical Considerations

  • Broad-Spectrum Activity: this compound's efficacy is linked to its ability to inhibit multiple kinase pathways simultaneously [1]. Consider this when interpreting results or designing control experiments.
  • Blood-Brain Barrier Penetration: A key feature of this compound is its excellent CNS penetration, which is essential for targeting neuroinflammation directly [4].
  • Prophylactic vs. Therapeutic Dosing: Many studies initiate treatment before disease induction or surgery [3]. You may need to optimize the timing for a therapeutic intervention in your model.

References

URMC-099 dose-response neuroinflammation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding URMC-099 and Its Target

This compound is a brain-penetrant small molecule developed to inhibit pathological innate immune responses that lead to neuroinflammation and cognitive problems [1]. Its core mechanism and importance are as follows:

  • Primary Target: It is described as a "broad spectrum" mixed-lineage kinase 3 (MLK3) inhibitor [2] [3]. MLK3 is part of the MAPK signaling pathway and functions as an upstream activator of stress-induced kinases like JNK and p38 [4].
  • Key Differentiator: Broad-Spectrum Inhibition: Research indicates that this compound's effectiveness stems from its ability to inhibit multiple kinases (including other MLKs and LRRK2) rather than just MLK3 alone. A study showed that a narrow-spectrum, highly selective MLK3 inhibitor failed to protect synapses in a disease model, whereas this compound was effective, underscoring the advantage of its multi-target approach [5] [1].
  • Biological Effect: By inhibiting these kinase hubs, this compound can attenuate microglial activation (a key driver of neuroinflammation), reduce the production of pro-inflammatory mediators, and directly protect neurons and synapses from damage [2] [5] [4].

Dosing and Administration Protocols

The table below summarizes the dosing regimens successfully used in various preclinical models of neuroinflammatory disease.

Disease Model Dose & Route Dosing Frequency & Duration Key Outcome

| Perioperative Neurocognitive Disorders (PND) [2] [3] | 10 mg/kg, Intraperitoneal (i.p.) | Regimen 1: Five doses (three pre-surgery, two post-surgery), 12h apart. Regimen 2: Three doses pre-surgery, 12h apart. | Prevented surgery-induced microgliosis and cognitive decline without affecting fracture healing. | | Alzheimer's Disease (APP/PS1 mice) [4] | 10 mg/kg, Intraperitoneal (i.p.) | Daily injections for 3 weeks. | Facilitated amyloid-β clearance, restored synaptic integrity, and promoted hippocampal neurogenesis. | | Multiple Sclerosis (EAE model) [5] | 10 mg/kg, Intraperitoneal (i.p.) | Twice daily, beginning after the onset of motor symptoms. | Prevented hippocampal synaptic loss and reversed learning deficits. |

Vehicle Solution: The standard vehicle for this compound in these studies was a sterile solution of 5% DMSO, 40% polyethylene glycol 400 (PEG400), and 55% saline [5] [3].

Experimental Protocols and Workflows

Here are the detailed methodologies for key experiments cited in the literature.

1. Protocol: Assessing Efficacy in an Orthopedic Surgery PND Model [2] [3]

This workflow outlines the key steps for using the mouse model of Perioperative Neurocognitive Disorders.

Start Start: Animal Model Setup A Subject: C57BL/6 or CX3CR1-GFP mice (Ages: 3 or 9 months) Start->A B Procedure: Orthopedic Surgery (Tibial fracture with intramedullary fixation) under anesthesia/analgesia A->B C This compound Treatment (10 mg/kg, i.p.) B->C D Pre-surgery dosing (3 doses, 12h apart) C->D E Post-surgery dosing (2 doses, 12h apart) C->E F Outcome Assessment D->F E->F G Behavioral Tests: - 'What-Where-When' Task - Memory Load Object Discrimination F->G H Tissue Analysis: - Immunohistochemistry (F4/80, IgG) - Stereology for Microgliosis - Cytokine Profiling F->H I Imaging: - Two-Photon Microscopy (microglial dynamics) - Micro-CT (fracture healing) F->I J Conclusion: this compound prevents surgery-induced cognitive impairment and microgliosis. G->J H->J I->J

2. Protocol: Evaluating Neuroprotection in a Multiple Sclerosis (EAE) Model [5]

This workflow shows the process for testing this compound in an Experimental Autoimmune Encephalomyelitis model.

Start Start: EAE Induction A Immunize C57BL/6 mice with MOG³⁵⁻⁵⁵ peptide in CFA Start->A B Inject Pertussis Toxin (on day 0 and day 1) A->B C Monitor for Motor Deficits B->C D Randomize to Treatment upon symptom onset (score ≥ 0.5) C->D E Drug Administration D->E F This compound (10 mg/kg, i.p., twice daily) vs. Vehicle Control E->F G Outcome Assessment (12-14 days post-onset) F->G H Behavior: Contextual Fear Conditioning G->H I Tissue Analysis: - Immunofluorescence for PSD95+ postsynaptic structures - Microglial phenotype assessment G->I J Conclusion: this compound prevents synaptic loss and reverses memory deficits. H->J I->J

Troubleshooting Common Experimental Issues

  • Lack of Efficacy: If this compound is not producing the expected anti-inflammatory or neuroprotective effects, first verify the preparation of the drug vehicle. Ensure the 5% DMSO/40% PEG400/55% saline solution is prepared correctly and that the drug is fully dissolved. Confirm the dosing regimen (10 mg/kg, i.p.) and timing relative to the disease model induction are aligned with the published protocols [2] [5] [3].
  • Unexpected Toxicity or Animal Health Issues: While not commonly reported in the literature, any new batch of this compound or vehicle components should be tested for sterility (e.g., using endotoxin-free saline and sterile DMSO/PEG400). If using a different strain of mice or a new disease model, a pilot dose-ranging study (e.g., 5-20 mg/kg) is recommended to establish tolerability.
  • Concerns About Interfering with Healing: A specific concern in surgery-related models is whether anti-inflammatory treatment will impair tissue repair. The study by Gelbard et al. explicitly addressed this and found that This compound prophylaxis did not affect long-term fracture healing or the peripheral immune response to surgical trauma, which is a key point in its favor for PND [2] [1] [3].

Important Considerations for Your Research

  • Broad-Spectrum vs. Narrow-Spectrum Inhibition: The finding that a selective MLK3 inhibitor was ineffective suggests that the primary mechanism of this compound is its polypharmacology [5]. This is a critical factor to communicate when discussing its mechanism.
  • Vehicle is Critical: The solubility and bioavailability of this compound depend on the specific vehicle composition. Deviating from the established 5% DMSO/40% PEG400/55% saline formula could lead to experimental variability.
  • Dosing Schedule Flexibility: The research shows that dosing can be adapted to the model. For prophylactic approaches (e.g., in PND), pre-treatment is effective, while in established disease (e.g., EAE), treatment after symptom onset can still reverse deficits [2] [5].

References

Understanding URMC-099's Mechanism and Target

Author: Smolecule Technical Support Team. Date: February 2026

Before troubleshooting, it's important to clarify what is known about URMC-099's action:

  • Primary Target: this compound is characterized as a small-molecule inhibitor of Mixed Lineage Kinase type 3 (MLK3) [1] [2] [3]. MLK3 is part of the MAPK kinase kinase (MAPKKK) family and acts as an upstream regulator of the p38 and JNK MAPK signaling cascades, which are pivotal in driving neuroinflammatory responses [1] [4].
  • Described "Multi-Target" Strategy: The developer of this compound has publicly advocated for the value of "multi-target drugs" alongside precision medicines [3]. This suggests that the compound's therapeutic effect in complex diseases like Alzheimer's or HIV-associated neurocognitive disorders may be intentionally designed to modulate multiple nodes within a related network of inflammatory signaling pathways [1] [5] [4]. This is a distinct concept from promiscuous off-target activity.

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments cited in this compound research, which are essential for confirming its intended activity.

Table 1: Key Experimental Protocols from this compound Research

Assay Protocol Description Key Parameters & Controls

| In Vivo Administration (Mouse Models) | - Transgenic Models: APP/PS1 mice for Alzheimer's research [1] or humanized CD34+ NSG mice for HIV research [5].

  • Dosing: 10 mg/kg delivered via intraperitoneal (i.p.) injection [1] [5].
  • Dosing Regimen: Daily for 3 weeks in Alzheimer's model [1]; specific regimen depends on disease model.
  • Vehicle: 55% saline, 40% PEG400, 5% DMSO [1]. | - Controls: Vehicle-dosed transgenic and non-transgenic (non-Tg) littermates [1].
  • Tissue Prep: Transcardial perfusion; hemibrains for biochemistry (snap-frozen) and immunohistochemistry (fixed in 4% PFA) [1]. | | Western Blot Analysis for MAPK Signaling | - Protein Extraction: Use RIPA buffer with protease and phosphatase inhibitors [1] [4].
  • Antibodies: Phospho-specific and total antibodies for MKK3, MKK4, p38, and JNK (e.g., from Cell Signaling Technology) [1] [4].
  • Normalization: Use β-actin or total protein as a loading control [1]. | - Key Readout: Reduction in phosphorylated MKK3/4, p38, and JNK in this compound treated groups versus controls indicates target engagement [1] [4]. | | Immunohistochemistry & Confocal Microscopy | - Tissue Sectioning: Cryosection PFA-fixed, cryoprotected brains [1].
  • Staining: Antibodies for markers like Aβ, Iba1 (microglia), CD3 (T-cells), CD68 (macrophages), LAMP1 (lysosomes), and Rab proteins (endosomes) [1] [5].
  • Imaging: Use confocal microscopy (e.g., LSM 510) for high-resolution imaging and co-localization studies [1] [5]. | - Key Applications: Assess Aβ clearance, microglial activation, and co-localization of Aβ with endolysosomal markers [1] [4]. | | Proteomic Analysis for Pathway Discovery | - Technique: SWATH-MS Proteomics on human monocyte-derived macrophages (MDM) [5].
  • Bioinformatics: Use DAVID and KEGG pathway tools for high-stringency functional annotation of affected proteins [5]. | - Application: Identify this compound-induced changes in global protein expression and key affected pathways (e.g., endocytosis, phagolysosomal trafficking) [5]. |

Strategies for Off-Target Effect Investigation

The following approaches, while not specifically documented for this compound in the search results, are standard in the field for characterizing small molecules and can be incorporated into your troubleshooting guides.

Table 2: General Strategies for Evaluating Off-Target Effects

Strategy Methodology & Application
Kinase Selectivity Profiling Use commercial or in-house kinase panel screens to test this compound against a broad range of kinases at your working concentration. This directly identifies potential off-target kinase interactions.

| Biased & Unbiased Off-Target Detection | - Biased (In Silico): Use algorithmic tools (e.g., Cas-OFFinder, CRISTA) to predict off-target binding sites based on the primary target structure [6].

  • Unbiased (Experimental): Employ techniques like proteomics (as in [5]) or pull-down assays with chemical probes to identify all cellular proteins that bind to the drug. | | Phenotypic Validation | Correlate biochemical findings with robust phenotypic assays. If an off-target effect is suspected, design experiments to confirm it causally contributes to an observed phenotype, distinguishing it from the primary, therapeutic mechanism. |

Visualizing this compound's Intended Action

The diagram below illustrates the core intended mechanism of this compound and a general experimental workflow for its evaluation, based on the search results.

urmc_099_workflow This compound Mechanism & Experimental Workflow cluster_legend Color Legend cluster_pathway Intended MLK3 Signaling Pathway cluster_workflow Key Experimental Analysis primary Primary/Target process Process/Action assay Assay/Readout effect Cellular Effect inflammatory_stimulus Inflammatory Stimulus (e.g., Aβ42, HIV-1) mlk3 MLK3 Activation inflammatory_stimulus->mlk3 mkk3_mkk4 MKK3 / MKK4 Phosphorylation mlk3->mkk3_mkk4 p38_jnk p38 / JNK Phosphorylation mkk3_mkk4->p38_jnk neuroinflammation Pro-inflammatory Response (IL-1β, IL-6, TNF-α) p38_jnk->neuroinflammation urmc_inhibition This compound Inhibition urmc_inhibition->mlk3 in_vivo_dosing In Vivo Dosing (10 mg/kg, i.p.) tissue_analysis Tissue Collection & Analysis in_vivo_dosing->tissue_analysis blot Western Blot tissue_analysis->blot elisa ELISA / Multiplex tissue_analysis->elisa ihc Immunohistochemistry tissue_analysis->ihc blot_readout ↓ p-MKK3/4, p-p38, p-JNK blot->blot_readout elisa_readout ↓ Cytokines (IL-1β, IL-6, TNF-α) elisa->elisa_readout ihc_readout Aβ Clearance Microglial Morphology ihc->ihc_readout

Key Considerations for Your Support Center

Based on the gathered information, here are critical FAQs for your technical support content:

  • FAQ: What is the evidence that this compound engages its target, MLK3, in vivo?

    • Answer: Evidence includes the reduction of phosphorylated (activated) MKK3, MKK4, p38, and JNK in the brains of treated APP/PS1 mice compared to vehicle-treated controls, as measured by Western blot [1]. This indicates the compound is successfully modulating its intended signaling pathway in vivo.
  • FAQ: How can I confirm this compound is producing the expected therapeutic phenotype in my model?

    • Answer: Beyond Western blot, key phenotypic readouts include:
      • Aβ Clearance: Reduced Aβ load via ELISA and immunohistochemistry [1].
      • Microglial Modulation: Co-localization of Aβ with lysosomal markers (LAMP1) and changes in microglial morphology, indicating enhanced phagocytosis and clearance [1] [4].
      • Synaptic Protection: Restoration of synaptic markers like synaptophysin and PSD95 [1].
      • Anti-inflammatory Shift: Induction of anti-inflammatory cytokines (IL-4, IL-13) and downregulation of pro-inflammatory ones (IL-1β, IL-6, TNF-α) [4].
  • FAQ: The concept of "off-target" effects is confusing for a purported multi-target agent. How should I approach this?

    • Answer: It is crucial to differentiate between a therapeutically beneficial multi-target mechanism and undesirable off-target effects that cause toxicity or confounding results. Your investigation should focus on identifying effects that are inconsistent with the known MLK3-MAPK pharmacology, such as toxicity at low doses or outcomes that cannot be rationalized by the intended signaling pathway modulation.

References

URMC-099 combination therapy optimization

Author: Smolecule Technical Support Team. Date: February 2026

URMC-099 Fact Sheet

The table below summarizes the core characteristics of this compound based on the search results.

Property Description
Primary Target Mixed Lineage Kinase 3 (MLK3) inhibitor (IC₅₀ = 14 nM) [1] [2]
Additional Kinase Targets LRRK2 (IC₅₀ = 11 nM), FLT3 (IC₅₀ = 4 nM), ABL1 (IC₅₀ = 6.8 nM) and others, giving it a "broad-spectrum" profile [3] [2]
Key Biological Effect Anti-inflammatory & neuroprotection; shifts microglia to less inflammatory phenotype, protects synapses, facilitates amyloid-β degradation & phagolysosomal trafficking [3] [4] [5]
Blood-Brain Barrier Excellent penetration [2]
Administration Intraperitoneal (i.p.) injection in rodent models [3] [5]
Typical In Vivo Dose 10 mg/kg [3] [5]

Common Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, as reported in the literature.

In Vivo Administration in Mouse Models

This protocol is common to studies on neuroinflammatory diseases [3] [5].

  • Drug Formulation: this compound is dissolved at 2 mg/mL in a sterile vehicle solution of 5% DMSO, 40% polyethylene glycol 400 (PEG400), and 55% normal saline [3] [5].
  • Dosing Schedule: A common regimen is 10 mg/kg, administered via intraperitoneal (i.p.) injection, twice daily [3].
  • Treatment Onset: In disease models like EAE, treatment often begins after the onset of motor symptoms [3].
In Vitro Treatment on Primary Microglia

This protocol is used to study the drug's effect on microglial cells [4].

  • Cell Culture: Primary mouse microglia are isolated and plated at a density of 2 × 10⁵ cells per well on 24-well plates [4].
  • Pre-Incubation: Microglia are pre-incubated with 100 nM this compound for 30 minutes [4].
  • Stimulation: Following pre-incubation, cells are stimulated with agents like 10 µM monomeric Aβ42 to model disease-specific inflammation [4].

Troubleshooting and FAQs

Based on the research findings, here are solutions to common experimental challenges.

  • Q: The narrow-spectrum MLK3 inhibitor I am using is not effective, but this compound is. Why?

    • A: Research indicates that this compound's broad-spectrum inhibition of multiple kinases (MLKs, LRRK2, and others) is more effective in neuroinflammatory disease models than selectively targeting MLK3 alone. This suggests a combination of inhibited pathways is required for the observed neuroprotection [3].
  • Q: How can I assess the functional cognitive improvement in mice after this compound treatment?

    • A: The Contextual Fear Conditioning test and object location/identity tasks like the "What-Where-When" and Memory Load Object Discrimination can be used. Studies show this compound treatment reversed hippocampal-dependent memory deficits in mouse models [3] [5].
  • Q: My research involves combination therapy. Has this compound been used with other agents?

    • A: Yes. This compound has been successfully co-administered with nanoformulated antiretroviral therapy (nanoART) in HIV models. It enhanced nanoART's antiviral activity by promoting its retention in Rab7- and Rab11-associated recycling and late endosomes within macrophages [6].

This compound Mechanism and Experimental Workflow

The diagram below summarizes the primary mechanism of action of this compound and a generalized workflow for in vivo experimentation.

cluster_mechanism This compound Mechanism of Action cluster_workflow In Vivo Experimental Workflow MLK3 Inhibition of MLK3 and other kinases Microglia Modulation of Microglial Phenotype MLK3->Microglia Neuroprot Neuroprotective Effects Microglia->Neuroprot Start Disease Model Induction (e.g., EAE, Orthopedic Surgery) DrugPrep Drug Preparation (2 mg/mL in vehicle) Start->DrugPrep Admin Dosing Regimen (e.g., 10 mg/kg, i.p., twice daily) DrugPrep->Admin Analysis Outcome Analysis Admin->Analysis

Guidance for Technical Support

Since the search results are focused on preclinical research rather than technical IT support, here's how you can build out your support center:

  • For specific technical issues with equipment or software in a URMC environment, the official IT support contacts from the University of Rochester Medical Center are:
    • Email: smdithelp@urmc.rochester.edu [7]
    • Phone (Faculty/Staff): (585) 275-3200 [8]
  • Expand your FAQs by anticipating common lab problems related to the protocols above, such as drug solubility issues, optimizing dosing schedules for new disease models, or standardizing behavioral tests.
  • Create standard operating procedures (SOPs) based on the published experimental protocols to ensure consistency across your team's experiments.

References

URMC-099 pharmacokinetics half-life extension

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary mechanism by which URMC-099 extends drug half-life? this compound does not directly extend its own half-life. Instead, it modulates intracellular trafficking in mononuclear phagocytes (like macrophages) to create long-lasting depots of co-administered nanoformulated drugs. It affects phagolysosomal pathways, leading to the sequestration of nanoART in Rab7-associated late endosomes and Rab11-associated recycling endosomes. This process slows down drug metabolism and release, thereby extending its therapeutic activity [1] [2] [3].

  • What are the key pharmacokinetic properties of this compound for CNS research? this compound was specifically designed for central nervous system (CNS) application. Key properties from preclinical studies include [4] [5]:

    • Potency: IC₅₀ of 14 nM against MLK3 [5].
    • Brain Penetration: Excellent blood-brain barrier (BBB) penetration with a brain area-under-the-curve (AUC) of >5000 μg·kg⁻¹·h⁻¹ after a 10 mg/kg intravenous dose in mice. Brain concentrations remain above the MLK3 IC₅₀ for over 6 hours [4] [5].
    • Oral Bioavailability: Approximately 41% in mice [5].
  • In which disease models has this compound shown efficacy? Research supports the efficacy of this compound across multiple neuroinflammatory and neurodegenerative disease models, including:

    • HIV-1-Associated Neurocognitive Disorders (HAND): Reduces microglial activation and protects neuronal structure [4].
    • Alzheimer's Disease (AD) models: Facilitates microglial uptake and degradation of amyloid-β (Aβ) [6].
    • Multiple Sclerosis (EAE model): Prevents hippocampal synapse loss and improves memory function [7].
    • Perioperative Neurocognitive Disorders (PND): Prevents surgery-induced microgliosis and cognitive decline in mice [8].
  • Why is a broad-spectrum kinase inhibitor considered advantageous for these applications? Evidence suggests that inhibiting a combination of kinases, including multiple MLKs and LRRK2 (which this compound also targets with an IC₅₀ of 11 nM), is more effective than selectively inhibiting a single kinase like MLK3. This broad activity may more comprehensively dampen the inflammatory signaling cascades that drive neuroinflammation [7] [5].


Experimental Protocols & Data

Key Pharmacokinetic and Dosing Data

The table below summarizes critical data for planning in vivo experiments in mouse models.

Parameter Value / Description Administration Source
Common In Vivo Dose 10 mg/kg Intraperitoneal (i.p.) [7] [8] [4]
Dosing Frequency Every 12 hours (twice daily) Intraperitoneal (i.p.) [7] [4]
Vehicle Solution 5% DMSO, 40% PEG 400, 55% saline -- [7] [8] [4]
Brain Penetration (AUC) >5000 μg·kg⁻¹·h⁻¹ (after 10 mg/kg i.v.) Intravenous (i.v.) [4] [5]
Oral Bioavailability ~41% (in mice) Oral (p.o.) [5]
Protocol: Co-administration with NanoART for Half-Life Extension

This protocol is adapted from a study investigating this compound's ability to enhance long-acting antiretroviral therapy [1] [2].

  • Animal Model: HIV-1-infected humanized NOD/SCID/IL2Rγc⁻/⁻ (NSG) mice.
  • NanoART Formulation: Folate-targeted nanoformulated atazanavir/ritonavir (FA-nanoATV/r).
  • Dosing Regimen:
    • This compound: Administer 10 mg/kg via intraperitoneal (i.p.) injection, daily for three weeks.
    • FA-nanoATV/r: Administer 100 mg/kg via intramuscular (IM) injection, once per week.
  • Sample Collection: One week after the third nanoART injection, collect plasma, spleen, brain, and liver tissues for analysis.
  • Outcome Measures:
    • Drug Levels: Measure ART concentrations in tissues and plasma using HPLC.
    • Antiviral Activity: Assess viral load (e.g., HIV-1 p24, reverse transcriptase activity) and count infected CD4+ T-cells in lymphoid tissues.
    • Mechanistic Studies: Use proteomics (SWATH-MS) and confocal microscopy to analyze drug sequestration in Rab7/Rab11 endosomal compartments.

The experimental workflow for this protocol can be visualized as follows:

Start Start Experiment Model HIV-1 Infected Humanized NSG Mice Start->Model DrugAdmin Drug Administration Model->DrugAdmin URMC This compound (10 mg/kg, i.p., daily) DrugAdmin->URMC NanoART FA-nanoATV/r (100 mg/kg, i.m., weekly) DrugAdmin->NanoART Collect Tissue & Plasma Collection URMC->Collect NanoART->Collect Analysis Outcome Analysis Collect->Analysis PK Drug Level (HPLC) Analysis->PK Efficacy Viral Load & Infected Cells Analysis->Efficacy Mech Mechanistic Studies (Proteomics, Microscopy) Analysis->Mech

This compound's Mechanism of Action in Half-Life Extension

The following diagram illustrates how this compound modifies endosomal trafficking in macrophages to boost nanoART's antiviral effect and create sustained drug depots.

A A. HIV-1 Viral Cycle A1 Viral budding, assembly, and maturation occur in Rab7 & Rab11 endosomes A->A1 B B. NanoART Alone B1 NanoART is stored in endosomes and inhibits viral maturation B->B1 C C. NanoART + this compound C1 This compound increases nanoART accumulation in Rab7 & Rab11 compartments C->C1 C2 Enhanced antiviral activity at site of viral assembly Extended drug depot effect C1->C2


Troubleshooting Guide

Problem Potential Cause Suggested Solution
Lack of efficacy in model Poor brain exposure. Verify the dosing regimen (10 mg/kg, i.p., B.I.D.) and preparation of the vehicle solution to ensure proper solubility and bioavailability [4].
Inconsistent results Variability in nanoformulation. Standardize the preparation and characterization of nanoformulated drugs (e.g., particle size, crystallinity) to ensure consistent cellular uptake [1] [9].
Inability to replicate half-life extension Incorrect cell model. Use primary human monocyte-derived macrophages (MDM) for in vitro studies, as the mechanism relies on specific phagolysosomal pathways in phagocytes [2] [6].

References

Mechanism of Action: How URMC-099 Enhances nanoART

Author: Smolecule Technical Support Team. Date: February 2026

URMC-099 is an orally bioavailable, brain-penetrant inhibitor of mixed lineage kinase-3 (MLK3) and other kinases. [1] [2] When co-administered with nanoART in monocyte-derived macrophages (MDM), it promotes the establishment of long-lasting intracellular drug depots. The schematic below illustrates how this compound affects nanoART trafficking and boosts its antiviral activity.

The core mechanism involves this compound altering endosomal trafficking within macrophages. Proteomics data indicates it affects phagolysosomal storage pathways, leading to increased sequestration of nanoART in Rab7-associated late endosomes and Rab11-associated recycling endosomes. [3] These compartments are also key sites for HIV-1 virion assembly and maturation. By concentrating the antiviral drug precisely where the virus is maturing, this compound creates a more effective barrier against viral production. [3]

This compound: Key Chemical & Inhibitory Profile

The table below summarizes the core characteristics of this compound for experimental planning. [1] [2]

Property Description/Value
Molecular Weight 421.54 g/mol
CAS Registry No. 1229582-33-5
Primary Targets (IC₅₀) MLK3 (14 nM), MLK1 (19 nM), MLK2 (42 nM), LRRK2 (11 nM)
Solubility DMSO (84 mg/mL), Ethanol (6 mg/mL), Water (Insoluble)
In Vivo Administration Common dose: 10 mg/kg; Route: Intraperitoneal (i.p.) [3] [4]

Experimental Protocols

Here are detailed methodologies for key experiments investigating this compound's enhancement of nanoART.

Protocol 1: Assessing NanoART Retention in Macrophages

This protocol evaluates how this compound affects the uptake and retention of nanoART in human monocyte-derived macrophages (MDM). [3] [5]

Workflow: MDM NanoART Uptake & Retention Assay

G Start Isolate & differentiate Human Monocyte-Derived Macrophages (MDM) Step1 Treat MDM with CF633-labeled nanoART (100 µM) ± this compound (10 ng/mL) for 16h Start->Step1 Step2 Infect with HIV-1ADA (MOI of 0.1, 4 hours) Step1->Step2 Step3 Culture for 14 days (with or without this compound) Step2->Step3 Step4 Fix cells at timepoints (e.g., 12h, 24h, 48h, 144h) Step3->Step4 Step5 Analyze via Confocal Microscopy and HPLC Step4->Step5

  • Cell Culture: Isolate human monocytes via leukopheresis and centrifugal elutriation. Differentiate into macrophages by culturing for 7 days in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% human serum and macrophage colony-stimulating factor (M-CSF). [3] [5]
  • Drug Treatment & Infection: Treat MDMs with 100 µM fluorescently labeled nanoART (e.g., CF633-nanoATV) with or without 10 ng/mL this compound for 16 hours. Subsequently, infect the cells with HIV-1ADA at a multiplicity of infection (MOI) of 0.1 for 4 hours. [3]
  • Long-term Culture & Analysis: Culture the cells for an additional 14 days, with or without this compound in the medium. At designated time points (e.g., 12, 24, 48, 144 hours), fix the cells and analyze them using confocal microscopy to visualize subcellular localization and high-performance liquid chromatography (HPLC) to quantify drug concentrations. [3]
Protocol 2: Evaluating Antiviral Efficacy

This protocol measures the functional outcome of enhanced nanoART retention by assessing the suppression of HIV-1 replication. [3]

  • Treatment and Viral Challenge: Load MDMs with nanoATV (100 µM) with or without this compound (0.1 to 100 ng/mL). On the same day (day 0), or on days 5 or 10 after drug loading, infect the cells with HIV-1ADA (MOI of 0.1). [3]
  • Measure Viral Output: Collect culture media for up to 14 days post-infection. Quantify viral production using:
    • Reverse Transcriptase (RT) Activity Assay: Measures the enzymatic activity of released virions. [3]
    • HIV-1 p24 Antigen Assay: Measures the levels of the viral core protein p24. [3]
  • Integrated DNA Analysis: Extract genomic DNA from infected MDMs and use Alu-gag real-time PCR to quantify the level of integrated HIV-1 DNA, indicating the success of the viral life cycle. [3]

Troubleshooting Guide & FAQs

Here are solutions to common experimental challenges.

Challenge Possible Cause Recommended Solution
Low nanoART uptake in MDMs Suboptimal nanoparticle physicochemical properties (size, charge, coating). Optimize nanoART formulation. Ensure particle size is ~300-400 nm and zeta potential is slightly negative (approx. -19 mV) for efficient macrophage uptake. [6]
High cellular toxicity Excessive concentration of this compound or nanoART. Perform a dose-response curve. For this compound, start with low concentrations (0.1-10 ng/mL) and titrate up. For nanoART, 100 µM is commonly used without major cytotoxicity. [3] [5]
Variable antiretroviral results Inconsistent MDM differentiation or HIV infection efficiency. Standardize MDM differentiation using a consistent source of M-CSF and confirm differentiation markers. Titrate viral stocks to ensure a consistent MOI across experiments. [3]
Poor this compound solubility Improper reconstitution of the compound. Prepare a stock solution in DMSO at 84 mg/mL. For in vivo studies, use a validated vehicle like 5% DMSO, 40% PEG 400, 55% saline. [2]

Frequently Asked Questions

  • Q: What is the evidence that this compound works in an in vivo model?

    • A: Studies in HIV-1 infected humanized NOD/SCID/IL2Rγc−/− (NSG) mice showed that co-administration of this compound (10 mg/kg, i.p., daily) with folate-modified nanoATV/r (weekly) led to a greater reduction in viral load and infected CD4+ T-cells in lymphoid tissues than either treatment alone. [3]
  • Q: Can this compound be used for diseases other than HIV?

    • A: Yes, this compound is being investigated for its neuroprotective properties in other conditions. For instance, it protected hippocampal synapses and improved memory in a mouse model of multiple sclerosis (EAE), and it has shown anti-inflammatory effects in models of Parkinson's disease and HAND. [2] [4]
  • Q: How does this compound induce autophagy and is this relevant?

    • A: this compound is a known inducer of autophagy. [2] While the exact link to nanoART retention is not fully elucidated, modulating autophagic pathways could influence endosomal trafficking and degradation, potentially contributing to the extended drug depot effect.

References

URMC-099 Solubility & Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental solubility data for URMC-099 in common laboratory solvents.

Solvent Solubility Condition / Note
DMSO ≥ 33 mg/mL (78.28 mM) [1] Hygroscopic DMSO reduces solubility; use fresh DMSO [1].
DMSO 84 mg/mL (199.26 mM) [2] Moisture-absorbing DMSO reduces solubility; use fresh DMSO [2].
Ethanol ~6-11 mg/mL [2] Specific solubility may vary by batch.
Water Insoluble [1] [2] Not suitable for direct reconstitution.

For preparing stock solutions, the most straightforward and reliable method is to use fresh, dry DMSO.

  • Typical Stock Concentration: Prepare a 10 mM or 100 mM stock solution in DMSO [1] [2].
  • Storage: Aliquot and store at -20°C for short-term use (1 year) or -80°C for longer-term stability (2 years) to avoid repeated freeze-thaw cycles and moisture absorption [1].

In Vivo Formulation Protocols & Troubleshooting

The following table outlines formulations that have been successfully used in peer-reviewed animal studies. These are excellent starting points for overcoming solubility challenges in vivo.

Application Formulation Composition Final Conc./Dosage Administration Route Key Findings/Reference
General Neuroprotection 5% DMSO, 40% PEG 400, 55% saline [3] [4] [5] 2 mg/mL this compound; 10 mg/kg [3] [4] Intraperitoneal (i.p.) [3] [4] [5] Standard, well-validated vehicle for i.p. delivery in mouse models [3].
Alternative Clear Solution 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [2] 4.25 mg/mL (10.08 mM) [2] (Validated for in vivo use) A clear solution validated by Selleck labs [2].
Alternative in Oil 5% DMSO, 95% Corn oil [2] 0.7 mg/mL (1.66 mM) [2] (Validated for in vivo use) Suitable for formulations requiring an oil base [2].
Detailed Step-by-Step Protocol for Standard In Vivo Formulation

This protocol is adapted from methods described in multiple preclinical studies [3] [4] [5].

  • Materials:

    • This compound powder
    • Anhydrous DMSO
    • Polyethylene Glycol 400 (PEG 400)
    • Sterile saline (0.9%)
    • Vortex mixer, sonicator (optional)
  • Procedure:

    • Step 1: Dissolve 20 mg of this compound in 0.5 mL of sterile DMSO. Vortex thoroughly until no visible particles remain. This creates a concentrated DMSO stock.
    • Step 2: Add 4 mL of PEG 400 to the DMSO solution. Mix gently but thoroughly. The solution should appear clear.
    • Step 3: Slowly add 5.5 mL of sterile saline to the mixture, bringing the total volume to 10 mL.
    • Step 4: Mix the final solution well. The final concentration will be 2 mg/mL this compound in a vehicle of 5% DMSO, 40% PEG 400, and 55% saline [4].
    • Step 5: The solution is now ready for administration. For laboratory use, it is stable at room temperature for short periods but should be protected from light [3].

Frequently Asked Questions (FAQs)

Q1: My this compound solution in DMSO has become cloudy. What should I do? A1: Cloudiness often indicates water absorption and precipitation. It is recommended to use fresh, anhydrous DMSO for reconstitution. If the solution is cloudy, gently warming it to 37°C and vortexing might help re-dissolve the compound. If it remains cloudy, prepare a new stock from a fresh DMSO vial [1] [2].

Q2: Can this compound be administered orally to animals? A2: Yes. This compound is documented as being orally bioavailable. While the searched literature primarily details intraperitoneal administration, its oral bioavailability is a key characteristic [1] [2]. Formulation for oral gavage would require further development to ensure stability and absorption in the GI tract.

Q3: What is the typical dosage used in mouse models? A3: A common and effective dosage used in multiple neuroinflammatory disease models is 10 mg/kg, administered via intraperitoneal injection, often twice daily [3] [2] [6]. This dosage has demonstrated good brain penetration and efficacy [3] [2].

Experimental Workflow & Formulation Decision Guide

To help visualize the process of selecting and preparing the right formulation, you can refer to the following workflow:

Start Start: this compound Formulation InVitro In Vitro Application Start->InVitro InVivo In Vivo Application Start->InVivo StockDMSO Prepare stock in fresh DMSO (e.g., 10-100 mM) InVitro->StockDMSO StandardIP Standard IP Injection InVivo->StandardIP Alternative Alternative Formulation InVivo->Alternative DiluteMedia Dilute in aqueous buffer (ensure final DMSO < 0.5%) StockDMSO->DiluteMedia Vehicle1 Use 5% DMSO, 40% PEG400, 55% Saline StandardIP->Vehicle1 Vehicle2 Use 5% DMSO, 40% PEG300, 5% Tween-80, 50% Water Alternative->Vehicle2 Administer Administer to Animals Vehicle1->Administer Vehicle2->Administer

The information provided is derived from published preclinical research and commercial supplier data. For any new application, you should conduct a small-scale pilot study to confirm solubility, stability, and biocompatibility of the chosen formulation.

References

URMC-099 Preclinical Safety and Dosing Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key preclinical data relevant to the initial safety assessment of URMC-099 [1] [2] [3].

Aspect Details and Findings
Reported Administration Duration Up to 20 days in mouse models (e.g., 10 mg/kg, twice daily) [1] [2]. "Chronic" specific data not found.

| Reported Toxicity & Safety | • In Vitro Cell Viability: >99% viability in MDA-MB-231 BR cells at 200 nM [3]. • In Vivo Tolerability: No major toxicity reported in mouse models of neuroinflammation or post-operative cognitive dysfunction at used doses [1] [2]. | | Common Dosing Protocols (Mice) | • Dose: 10 mg/kg [1] [2]. • Route: Intraperitoneal (i.p.) injection [1] [2]. • Frequency: Twice daily [1] [2]. • Formulation: 2 mg/mL in 5% DMSO, 40% PEG 400, 55% saline [1] [2]. | | Kinase Inhibition Profile (IC₅₀) | Potent inhibitor of multiple kinases: MLK3 (14 nM), LRRK2 (11 nM), FLT3 (4 nM), ABL1 (6.8 nM) [3]. A broad-spectrum inhibitor, not selective for MLK3 alone [1] [3]. |

Experimental Protocols from Literature

Here are detailed methodologies from studies that administered this compound in vivo, which can serve as a reference for your experimental design.

1. Protocol for Neuroprotection in an EAE Model (14-day administration) [1]

  • Animal Model: C57BL/6 mice with Experimental Autoimmune Encephalomyelitis (EAE).
  • Treatment Initiation: Drug administration began on the first day of motor deficits.
  • This compound Formulation: Dissolved at 2 mg/mL in a sterile solution of 5% DMSO, 40% polyethylene glycol 400 (PEG 400), and 55% normal saline.
  • Dosing Regimen: 10 mg/kg, intraperitoneally (i.p.), twice daily.
  • Control: Vehicle control (same solution without the active compound).
  • Key Steps:
    • Mice were randomized to treatment or control groups upon symptom onset.
    • Experimenters were blinded to the treatment assignment during the experiment and data analysis.
    • Hippocampal synapses and behavioral outcomes (fear conditioning) were assessed after 12-14 days of treatment.

2. Protocol for Preventing Post-Operative Cognitive Dysfunction (5-dose and 3-dose regimens) [2]

  • Animal Model: 3- and 9-month-old C57BL/6 mice undergoing orthopedic surgery.
  • This compound Formulation: 20 mg of this compound dissolved in 0.5 mL sterile DMSO, then added to 4 mL PEG 400 and 5.5 mL sterile saline (final concentration: 2 mg/mL).
  • Dosing Regimen 1 (5 doses): Mice were injected (i.p.) with 10 mg/kg three times before surgery and two times after surgery, with all doses spaced 12 hours apart.
  • Dosing Regimen 2 (3 doses): Mice were treated with 10 mg/kg only three times (spaced 12 hours apart) prior to orthopedic surgery.
  • Key Assessments: Microgliosis, blood-brain barrier permeability, microglial dynamics, and memory impairment were evaluated.

Potential Challenges & Troubleshooting

Based on the available data, you may encounter the following considerations in your experiments:

  • Solubility and Formulation: this compound requires a specific solvent system for in vivo administration. The standard protocol uses a mixture of DMSO, PEG 400, and saline [1] [2]. Consistently preparing a stable, clear solution is critical. In vitro, DMSO is used, but its final concentration on cells should be carefully controlled [3].
  • Broad Kinase Inhibition: this compound is not a highly selective MLK3 inhibitor [1]. Its effects are likely due to the simultaneous inhibition of multiple kinases, including MLKs and LRRK2 [3]. The biological outcomes you observe may be complex and not attributable to a single target.
  • Lack of Chronic Data: The published studies do not investigate administration beyond 20 days. For your chronic studies, you will be generating novel safety data. It is crucial to include comprehensive endpoints, such as clinical observations, body weight, organ weight (especially liver and spleen), and detailed histopathology of major organs.

Mechanism of Action and Experimental Workflow

To help visualize how this compound is used in a typical in vivo experiment, the following diagram outlines a general workflow based on the cited protocols.

G cluster_treatment Treatment Phase Start Start: Disease Model Establishment Randomize Randomize Animals (Stratified by symptom onset/severity) Start->Randomize Prepare Prepare this compound Formulation Randomize->Prepare Dose Administer this compound (Common: 10 mg/kg, i.p., bid) Prepare->Dose Control Administer Vehicle Control Prepare->Control Blind Blinded Assessment Dose->Blind Control->Blind Analyze Analyze Endpoints Blind->Analyze Result Result: Safety & Efficacy Data Analyze->Result

The neuroprotective effect of this compound is linked to its action on kinase signaling pathways within microglia and neurons, as illustrated below.

G NeuroInflammation Neuroinflammatory Stimulus (e.g., HIV, EAE, Surgery) KinaseActivation MLK/LRRK2 Kinase Activation NeuroInflammation->KinaseActivation Downstream Downstream Signaling (JNK/p38 MAPK pathways) KinaseActivation->Downstream Microglia Pro-inflammatory Microglial Activation Downstream->Microglia Damage Neuronal & Synaptic Damage (Cognitive Impairment) Microglia->Damage URMC099 This compound Administration (Broad-spectrum kinase inhibition) Inhibit Inhibition of MLK/LRRK2 and other kinases URMC099->Inhibit Blocks Inhibit->Downstream Suppresses Shift Shift in Microglial Phenotype (Towards less inflammatory state) Inhibit->Shift Protection Neuroprotection & Synaptic Preservation Shift->Protection

References

URMC-099 broad spectrum vs narrow spectrum kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

URMC-099: Mechanism of Action & Kinase Inhibition Profile

This compound is a brain-penetrant small molecule that provides a broad spectrum of kinase inhibition [1] [2]. Its primary target is Mixed-Lineage Kinase 3 (MLK3), but it also demonstrates potent inhibitory activity against other MLK family members and kinases such as Leucine-rich repeat kinase 2 (LRRK2) [2] [3]. This multi-target action is a key differentiator from more selective inhibitors.

The table below summarizes its core characteristics and direct comparison with a narrow-spectrum inhibitor:

Feature This compound (Broad-Spectrum) CLFB1134 (Narrow-Spectrum, Selective MLK3 Inhibitor)
Primary Target Mixed-Lineage Kinase 3 (MLK3) [4] [5] Mixed-Lineage Kinase 3 (MLK3) [2] [3]
Spectrum of Inhibition Broad; inhibits multiple MLKs and LRRK2 [2] [3] Highly selective for MLK3 [2] [3]
Key Proposed Advantage Simultaneously modulates microglial activation and provides direct neuroprotection [2] Specificity for a single kinase target [2]
In Vivo Efficacy (EAE Model) Effective: Protected hippocampal synapses, improved cognitive function [2] [3] Not Effective: Failed to protect synapses [2] [3]
In Vitro Efficacy (Neuronal Degeneration Model) N/A (Used as a positive control) Not Effective: Could not rescue cultured neurons from trophic deprivation [2] [3]

This comparative evidence suggests that a broad spectrum of inhibition is more effective than selective MLK3 inhibition in providing neuroprotection in the context of neuroinflammatory disease [2] [3].

Experimental Evidence and Efficacy Data

This compound's efficacy has been demonstrated across multiple preclinical models of neuroinflammatory and neurodegenerative diseases. The following table summarizes key experimental findings:

Disease Model Experimental Findings of this compound Key Experimental Methods

| Multiple Sclerosis (EAE Model) | • Prevented loss of PSD95-positive postsynaptic structures • Reversed deficits in hippocampal-dependent contextual fear conditioning • Shifted activated microglia toward a less inflammatory phenotype [2] [3] | • Immunohistochemistry for synaptic markers • Behavioral fear conditioning tests • Cytokine profiling and microglial morphology analysis [2] [3] | | Perioperative Neurocognitive Disorders (PND) | • Prevented surgery-induced microgliosis and blood-brain barrier disruption • Prevented impairments in object place and identity discrimination memory tasks • No negative effect on long-term fracture healing [1] [6] | • Unbiased stereology and IgG immunostaining • "What-Where-When" and Memory Load Object Discrimination tasks • Micro-CT and histomorphometry for bone healing [1] | | HIV-Associated Neurocognitive Disorders (HAND) | • Reduced inflammatory cytokine production from Tat-exposed microglia • Prevented destruction and phagocytosis of neuronal axons by activated microglia • Protected neuronal architecture in vivo [4] [5] | • Multiplex ELISA and qRT-PCR for cytokines • Microfluidic co-culture assays of neurons and microglia • Immunohistochemistry and in vivo imaging [4] |

Detailed Experimental Protocols

For the purpose of replicating or critically evaluating these studies, here is a deeper dive into the methodologies from two key publications.

1. Synaptic Protection in Experimental Autoimmune Encephalomyelitis (EAE) [2] [3]

  • Animal Model: C57BL/6 mice were immunized with MOG₃₅‑₅₅ emulsion to induce EAE.
  • Drug Treatment: After the onset of motor symptoms (score ≥0.5), mice were randomized to receive:
    • This compound: 10 mg/kg, i.p., twice daily.
    • Vehicle control: 5% DMSO, 40% PEG400, 55% saline.
    • CLFB1134: 30 mg/kg, i.p., twice daily (for comparison).
  • Synapse Quantification: Hippocampal sections were immunostained for PSD95, a marker of excitatory postsynaptic densities. Synapse density was quantified using confocal microscopy and image analysis.
  • Behavioral Testing: Contextual fear conditioning was performed 12-14 days after treatment onset to assess hippocampal-dependent learning and memory.

2. Prevention of Surgery-Induced Cognitive Dysfunction [1]

  • Surgery Model: A tibial fracture with intramedullary fixation was performed on the left hindlimb of mice under anesthesia and analgesia.
  • Drug Treatment Prophylaxis: Two dosing paradigms were tested:
    • Paradigm 1 (9-month-old mice): Three pre-surgery and two post-surgery injections (10 mg/kg, i.p., every 12 hours).
    • Paradigm 2 (3-month-old mice): Three pre-surgery injections only (10 mg/kg, i.p., every 12 hours).
  • Memory Assessment:
    • What-Where-When Task: Assesses episodic-like memory by evaluating the mouse's ability to recognize a novel object in a familiar location after a delay.
    • Memory Load Object Discrimination Task: Tests working memory by increasing the number of objects the mouse must remember.
  • Neuroinflammation Analysis: Microgliosis was quantified in the hippocampus using unbiased stereology on F4/80-stained sections. Blood-brain barrier integrity was assessed via immunohistochemistry for IgG leakage.

Mechanism and Workflow Diagrams

The following diagrams illustrate the proposed mechanism of this compound and a general workflow for its testing in the EAE model.

urmc_mechanism NeuroInflammatoryStimuli Neuroinflammatory Stimuli (HIV Tat, Surgery, MOG) MLK3 MLK3 & Other Kinases NeuroInflammatoryStimuli->MLK3 JNK_p38 JNK/p38 MAPK Signaling Cascade MLK3->JNK_p38 MicroglialActivation Pro-inflammatory Microglial Activation JNK_p38->MicroglialActivation SynapticInjury Synaptic Injury & Neuronal Damage MicroglialActivation->SynapticInjury CognitiveDecline Cognitive Impairment SynapticInjury->CognitiveDecline URMC099 This compound (Broad-Spectrum Inhibitor) URMC099->MLK3 Inhibits

Diagram Title: Proposed Broad-Spectrum Mechanism of this compound

eae_workflow Start EAE Induction in Mice (MOG35-55 Immunization) Onset Onset of Motor Symptoms Start->Onset Randomize Randomization to Treatment Onset->Randomize Treatment Treatment Phase (this compound vs. Vehicle vs. CLFB1134) Randomize->Treatment Analysis Terminal Analysis Treatment->Analysis Behavioral Behavioral Tests (Contextual Fear Conditioning) Analysis->Behavioral Tissue Tissue Collection Analysis->Tissue Synapses Synapse Quantification (PSD95 IHC) Tissue->Synapses Microglia Microglial Phenotype (Cytokines/Morphology) Tissue->Microglia

Diagram Title: Experimental Workflow for EAE Model Testing

Interpretation and Research Implications

The collective data indicates that the broad-spectrum nature of this compound is crucial to its efficacy. The failure of the highly selective MLK3 inhibitor, CLFB1134, in the same EAE model suggests that targeting a combination of kinases involved in parallel inflammatory and neurodegenerative pathways is necessary for robust neuroprotection [2] [3]. This supports the strategic development of multi-targeted therapeutic agents for complex neuroinflammatory diseases like multiple sclerosis, HAND, and PND.

References

URMC-099 vs. MLK3 Inhibitor: Experimental Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The core findings from the EAE model study show that URMC-099 was effective in providing synaptic protection, while a narrow-spectrum inhibitor, CLFB1134, was not [1]. The table below summarizes the key experimental outcomes:

Experimental Measure This compound Treatment CLFB1134 (MLK3 Inhibitor) Treatment
Synaptic Protection Prevented loss of PSD95-positive postsynaptic structures in the hippocampus [1]. Failed to protect synapses in EAE hippocampi [1].
Microglial Phenotype Shifted activated microglia toward a less inflammatory phenotype [1]. Information not specified in the provided research.
Behavioral Outcome Reversed deficits in hippocampal-dependent contextual fear conditioning [1]. Information not specified in the provided research.
In Vitro Neuroprotection Information not specified in the provided research. Could not rescue cultured neurons from trophic deprivation in an in vitro model of neuronal degeneration [1].
Inferred Mechanism Broad-spectrum inhibition of multiple MLKs and other kinases (e.g., LRRK2) [1]. Highly selective inhibition of MLK3 alone [1].

Detailed Experimental Protocols

The key experiments comparing this compound and CLFB1134 were conducted both in vivo (in living mice) and in vitro (in cell cultures) [1].

In Vivo EAE Model Protocol

This protocol models MS and associated synaptic injury in the brain's gray matter [1].

  • Animals: C57BL/6 mice (both sexes) were used [1].
  • EAE Induction: Mice were immunized with a MOG₃₅‑₅₅/CFA emulsion and injected with pertussis toxin on day 0 and day 1 post-immunization [1]. This triggers an autoimmune response against the central nervous system.
  • Drug Treatment: Treatment began after the onset of motor symptoms. Mice were randomized to receive one of the following [1]:
    • This compound: 10 mg/kg, intraperitoneally (i.p.), twice daily.
    • CLFB1134: 30 mg/kg, i.p., twice daily.
    • Vehicle control.
  • Outcome Assessment: After 12-14 days of treatment, researchers analyzed:
    • Synaptic integrity: Quantified PSD95-positive postsynaptic structures in the hippocampus [1].
    • Microglial activation: Assessed the inflammatory state of microglia [1].
    • Spatial memory: Used the hippocampal-dependent contextual fear conditioning test [1].
In Vitro Neuronal Degeneration Model
  • Purpose: To test the direct neuroprotective capacity of the inhibitors outside the complex immune environment [1].
  • Method: Cultured neurons were subjected to trophic deprivation (withdrawal of essential growth factors) to induce MLK-driven degeneration [1].
  • Intervention: The ability of CLFB1134 to rescue neurons from death was evaluated. This compound was not mentioned in this specific test within the provided results [1].

Mechanism of Action: Signaling Pathway

This compound provides protection through broad kinase inhibition, which modulates critical cellular stress and inflammation pathways. The following diagram illustrates this mechanism.

G NeuroInflammation Neuroinflammation (EAE/MS) MLK_Activation MLK Family Activation NeuroInflammation->MLK_Activation LRRK2_Activation LRRK2 Activation NeuroInflammation->LRRK2_Activation e.g., in microglia CellStress Cellular Stress CellStress->MLK_Activation JNK_Pathway JNK Pathway Activation MLK_Activation->JNK_Pathway MicroglialInflammation Pro-inflammatory Microglial Activation JNK_Pathway->MicroglialInflammation NeuronalDamage Neuronal & Synaptic Damage JNK_Pathway->NeuronalDamage MicroglialInflammation->NeuronalDamage URMC099 This compound (Broad-Spectrum Inhibitor) URMC099->MLK_Activation Inhibits URMC099->LRRK2_Activation Inhibits URMC099->JNK_Pathway Suppresses SynapseProtection Synapse Protection & Neuroprotection URMC099->SynapseProtection Leads to

The diagram shows that this compound's broad-spectrum inhibition is crucial. It simultaneously targets multiple MLKs and LRRK2, effectively suppressing the downstream JNK pathway that drives both inflammatory microglial activation and direct neuronal damage [1]. In contrast, the highly selective MLK3 inhibitor CLFB1134 could not sufficiently block this coordinated pathway to provide neuroprotection [1].

Interpretation of Key Findings for Researchers

  • Broad vs. Narrow Kinase Inhibition is Key: The superior efficacy of this compound suggests that targeting a combination of kinases involved in neuroinflammation is more therapeutically viable than selectively inhibiting a single kinase like MLK3 [1]. This highlights the redundancy and complexity of signaling pathways in disease states.
  • Therapeutic Potential for MS: As this compound was effective when administered after disease onset, it demonstrates potential as a neuroprotective treatment for existing MS, where current immunomodulatory therapies often fail to stop gray matter degeneration [1].
  • Dual Anti-inflammatory and Direct Neuroprotective Role: this compound provides a two-pronged effect by modulating microglial phenotype toward a less inflammatory state and directly protecting neurons from degeneration, addressing both key drivers of synaptic loss [1].

References

URMC-099 versus other neuroprotective agents

Author: Smolecule Technical Support Team. Date: February 2026

Neuroprotective Agents at a Glance

Agent Primary Proposed Mechanism of Action Key Experimental Models Key Neuroprotective Outcomes Citations
URMC-099 Broad-spectrum Mixed-Lineage Kinase (MLK) inhibitor; also inhibits LRRK2. Modulates microglial activation and directly protects neurons. EAE (mouse model of MS); models of HIV-associated neurocognitive disorders (HAND) [1] [2]. Prevented hippocampal synapse loss; improved memory; shifted microglia to a less inflammatory phenotype [1].
Donepezil Acetylcholinesterase (AChE) inhibitor with additional non-cholinergic mechanisms. In vitro models of Aβ and glutamate toxicity; clinical studies in Alzheimer's disease [3]. Protected against Aβ and glutamate toxicity; slowed hippocampal atrophy in patients; may up-regulate nicotinic receptors [3].
Rivastigmine Dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor. In vitro degenerating fetal rat cortical cultures [4]. Increased synaptic markers (SNAP-25, synaptophysin); enhanced neurite outgrowth; improved cell viability [4].
Neurotrophins (NGF, BDNF) Activation of Tropomyosin receptor kinase (Trk) receptors, leading to PI3K/Akt pathway activation. In vitro hippocampal progenitor cells under staurosporine-induced apoptosis [5]. Prevented apoptotic cell death; activation of PI3K/Akt pathway was critical for protection [5].
Ginkgolide B (Ginkgo biloba) Platelet-Activating Factor (PAF) antagonist; antioxidant. Middle Cerebral Artery Occlusion (MCAO) in rats (model of ischemic stroke) [6] [7]. Reduced infarct size; improved neurological scores; reduced blood-brain barrier permeability and brain edema [6] [7].

Detailed Experimental Data and Protocols

For researchers, the methodological details of key experiments are crucial. Here is a breakdown for this compound and a representative comparator, Donepezil.

This compound in Experimental Autoimmune Encephalomyelitis (EAE)
  • Objective: To test if this compound could protect hippocampal synapses and function in a mouse model of multiple sclerosis [1].
  • In Vivo Model: C57BL/6 mice with myelin oligodendrocyte glycoprotein (MOG)₃₅‑₅₅-induced EAE.
  • Treatment Protocol: Treatment began after motor symptom onset. This compound (10 mg/kg) or vehicle was administered intraperitoneally twice daily [1].
  • Key Assessments:
    • Synaptic Integrity: Quantification of PSD95-positive postsynaptic structures in the hippocampus.
    • Microglial Phenotype: Analysis of microglial activation states.
    • Behavioral Test: Hippocampal-dependent contextual fear conditioning.
  • Outcome: this compound treatment prevented synapse loss, reduced inflammatory microglial activation, and reversed memory deficits compared to vehicle [1].
Donepezil against Amyloid-β Toxicity
  • Objective: To investigate the neuroprotective effects of donepezil independent of cholinesterase inhibition [3].
  • In Vitro Model: Neuronal cell lines exposed to amyloid-β (Aβ) to induce toxicity.
  • Treatment Protocol: Cells were treated with varying concentrations of donepezil.
  • Key Assessments:
    • Cell Viability: Measured after Aβ exposure with and without donepezil.
    • Mechanistic Insight: The role of the α7 nicotinic acetylcholine receptor (α7nAChR) and the PI3K-Akt pathway was investigated.
  • Outcome: Donepezil attenuated Aβ-induced toxicity. This protection was linked to α7nAChR activation and the subsequent PI3K-Akt survival pathway [3].

Mechanisms of Action: A Pathway View

The neuroprotective agents discussed operate through distinct but sometimes overlapping molecular pathways. The diagrams below illustrate the primary mechanisms for this compound, Donepezil, and Neurotrophins like BDNF.

Key Differentiating Factors for Researchers

  • Mechanism Breadth: this compound's broad kinase inhibition is highlighted as potentially more effective than targeting a single kinase, as a highly selective MLK3 inhibitor failed to provide protection in the same EAE model [1]. Other agents are more targeted in their primary action.
  • Therapeutic Targeting: this compound has shown efficacy in neuroinflammatory disease models (MS, HAND) by directly modulating microglia, a key immune cell in the CNS [1] [2]. In contrast, Donepezil and Rivastigmine are heavily studied in the context of Alzheimer's pathology, including Aβ toxicity and synaptic maintenance [4] [3].
  • Evidence Phase: Most data for the agents listed, including this compound, are from preclinical models. Donepezil and Rivastigmine have the added context of clinical use and patient-level data supporting effects like slowing hippocampal atrophy [3].

References

URMC-099 efficacy across multiple neuroinflammatory models

Author: Smolecule Technical Support Team. Date: February 2026

URMC-099 Efficacy in Neuroinflammatory Disease Models

The table below summarizes the experimental evidence for this compound's efficacy across different models of neurological disorders.

Disease Model Key Efficacy Findings Proposed Primary Mechanisms Dosing Regimen (Animal Studies) Citation
HIV-Associated Neurocognitive Disorders (HAND) Reduced inflammatory cytokine production; protected neuronal architecture; prevented phagocytosis of neuronal axons by microglia. Inhibition of MLK3; attenuation of microglial activation. 10 mg/kg, intraperitoneal (i.p.) [1]
Multiple Sclerosis (EAE Model) Prevented loss of hippocampal synapses; reversed deficits in learning and memory; shifted microglia to a less inflammatory phenotype. Broad-spectrum kinase inhibition (MLKs, LRRK2). 10 mg/kg, i.p., twice daily [2]
Alzheimer's Disease (APP/PS1 Model) Facilitated amyloid-β (Aβ) clearance; restored synaptic integrity (synaptophysin, PSD95); enhanced hippocampal neurogenesis. Inhibition of MKK3/4; promotion of Aβ uptake and degradation in microglial endolysosomes. 10 mg/kg, i.p., daily for 3 weeks [3]
Perioperative Neurocognitive Disorders (PND) Prevented surgery-induced microgliosis and blood-brain barrier disruption; prevented memory impairment in object recognition tasks. Inhibition of microglial activation. 10 mg/kg, i.p.; various pre- and post-surgery schedules [4]
Comparative Efficacy: Broad vs. Narrow Inhibition This compound (broad-spectrum) was effective at protecting synapses, while a highly selective MLK3 inhibitor (CLFB1134) failed to provide protection, suggesting superior efficacy of multi-kinase targeting. Broad-spectrum activity against multiple MLK family kinases and LRRK2, versus narrow MLK3 selectivity. This compound: 10 mg/kg, i.p., twice daily. CLFB1134: 30 mg/kg, i.p., twice daily. [2]

Visualizing the Core Mechanism of Action

This compound provides neuroprotection through a multi-faceted mechanism that targets both neuronal health and glial cell inflammation. The following diagram illustrates this core pathway:

urmc_mechanism NeuroInflammatoryStimuli Neuroinflammatory Stimuli (HIV Tat, Aβ, Surgery, Autoimmunity) MLK3Activation MLK3 & Other Kinase Activation NeuroInflammatoryStimuli->MLK3Activation MAPKSignaling MAPK Pathway Activation (JNK, p38) MLK3Activation->MAPKSignaling PathologicalMicroglia Pathological Microglial Activation MAPKSignaling->PathologicalMicroglia Neurotoxicity Synaptic Damage & Neurotoxicity PathologicalMicroglia->Neurotoxicity URMC099 This compound Intervention InhibitedPathway Inhibited Signaling Pathway URMC099->InhibitedPathway Broad-Spectrum Kinase Inhibition ProtectiveMicroglia Shift to Protective Microglial Phenotype InhibitedPathway->ProtectiveMicroglia Reduced Pro-inflammatory Cytokine Release Neuroprotection Neuroprotection & Cognitive Preservation InhibitedPathway->Neuroprotection Direct Neuroprotective Effects ProtectiveMicroglia->Neuroprotection Enhanced Clearance of Toxic Proteins

Key Experimental Protocols

The efficacy data in the table is derived from standardized preclinical protocols. Here are the methodologies for some key experiments:

  • Contextual Fear Conditioning (for EAE/MS Model): This test assesses hippocampal-dependent memory. Mice are placed in a conditioning chamber, presented with an auditory cue (e.g., white noise), and then receive a mild foot shock. Later, the mouse is re-introduced to the same chamber, and its freezing behavior (a fear response) is measured. Mice with EAE show deficits in this associative memory, which this compound treatment prevented [2].
  • Stereological Analysis of Microgliosis (for PND Model): This is a quantitative method to count activated microglia in specific brain regions. After treatment, brain sections are immunohistochemically stained for microglial markers (e.g., F4/80). Using a systematic random sampling protocol with StereoInvestigator software, the total number of activated microglia in a region like the hippocampus is estimated without bias [4].
  • Western Blot Analysis of Synaptic Proteins (for AD Model): Brain tissue homogenates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against pre- and postsynaptic proteins like synaptophysin and PSD95. The levels of these proteins are quantified and normalized to a loading control (e.g., β-actin). This compound treatment restored levels of these proteins in APP/PS1 mice, indicating protection of synaptic integrity [3].
  • ELISA for Amyloid-β (for AD Model): Brain extracellular fractions or homogenates are analyzed using Enzyme-Linked Immunosorbent Assays (ELISAs) specific for human Aβ40 and Aβ42. This allows for the quantitative measurement of these pathogenic peptide levels, which were shown to be reduced following this compound treatment [3].

Interpretation of Key Findings

  • Broad-Spectrum vs. Selective Inhibition: A critical finding is that this compound's broad-spectrum kinase inhibition is more effective than highly selective MLK3 inhibition [2]. This suggests that simultaneously targeting multiple nodes in neuroinflammatory pathways (e.g., other MLKs, LRRK2) provides a superior therapeutic outcome, likely due to the redundancy in these signaling cascades.
  • Pleiotropic Effects: this compound demonstrates a unique ability to both inhibit neuroinflammation and promote clearance of toxic protein aggregates like amyloid-β [3]. This two-pronged approach is highly relevant for complex diseases like Alzheimer's.
  • Safety & Practicality: In the PND model, this compound prevented cognitive decline without impairing peripheral fracture healing, a crucial safety consideration for its potential translational use [4].

The collective evidence positions this compound as a promising broad-spectrum therapeutic candidate for a range of neuroinflammatory and neurodegenerative conditions, primarily through its modulation of microglial activity and direct neuroprotective effects.

References

URMC-099: Key Characteristics & Preclinical Validation

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Evidence & Experimental Data
BBB Permeability & PK Excellent brain exposure in mouse PK models; orally bioavailable (F = 41%) [1].
In Vitro Potency Potent inhibitor of MLK3 (IC₅₀ = 14 nM) and LRRK2 (IC₅₀ = 11 nM); minimal interference with human CYP450 enzymes or hERG channels [1].
Functional In Vitro Validation Inhibits LPS-induced TNFα release in murine microglial BV-2 cells and HIV-1 Tat-induced cytokine release in human monocytes [1].
In Vivo Neuroprotection Prevents surgery-induced BBB disruption, microglial activation, and cognitive decline in a mouse model of perioperative neurocognitive disorders (PND) [2] [3]. Facilitates amyloid-β clearance, restores synaptic integrity, and promotes hippocampal neurogenesis in an APP/PS1 Alzheimer's disease mouse model [4].
Comparison to CEP-1347 Unlike the earlier MLK inhibitor CEP-1347 (which failed in clinical trials for Parkinson's disease), URMC-099 was specifically designed with a lower molecular weight and polar surface area for superior CNS penetration [1].

Experimental Protocols for BBB & Efficacy Validation

The validation of this compound's BBB permeability and efficacy rests on a combination of established experimental protocols.

  • BBB Permeability Assessment: While not detailed in the available papers for this compound itself, standard methods for quantifying BBB permeability include:
    • In Vitro Models: These use a monolayer of Brain Endothelial Cells (BECs) cultured on a porous membrane. Integrity is measured via Transendothelial Electrical Resistance (TEER), and permeability is calculated by applying the test compound to one chamber and measuring its appearance in the opposite chamber over time [5] [6] [7].
    • In Vivo Models: Permeability can be assessed by measuring the leakage of endogenous proteins like Immunoglobulin G (IgG) into brain tissue after staining [2] [3].
  • In Vivo Efficacy Models: The neuroprotective and anti-inflammatory effects of this compound have been consistently demonstrated across multiple animal models:
    • Orthopedic Surgery PND Model: Mice undergoing tibial fracture surgery were treated with this compound (10 mg/kg, i.p.). The compound prevented surgery-induced BBB disruption (assessed by IgG leakage), microglial activation, and cognitive impairment in behavioral tasks [2] [3].
    • Alzheimer's Disease Model: APP/PS1 transgenic mice received this compound (10 mg/kg, i.p.) daily for 3 weeks. Treatment reduced amyloid-beta pathology and markers of neuroinflammation, while also restoring synaptic proteins and hippocampal neurogenesis [4].
    • HAND Model: In mice injected with HIV-1 Tat protein, this compound inhibited the up-regulation of phospho-JNK in the brain, demonstrating target engagement in the CNS [1].

Mechanism of Action & Signaling Pathways

This compound is characterized as a "broad-spectrum" inhibitor. Its primary target is MLK3, a MAP kinase kinase kinase (MAP3K), but it also inhibits other kinases like LRRK2. This multi-target action allows it to modulate key neuroinflammatory pathways.

The diagram below illustrates its mechanism in neuroprotective contexts, such as preventing Perioperative Neurocognitive Disorders (PND):

G OrthopedicSurgery Orthopedic Surgery PeripheralImmuneResponse Peripheral Immune Response OrthopedicSurgery->PeripheralImmuneResponse BBBDisruption BBB Disruption PeripheralImmuneResponse->BBBDisruption MicroglialActivation Microglial Activation BBBDisruption->MicroglialActivation CognitiveDecline Cognitive Decline MicroglialActivation->CognitiveDecline URMC099 This compound (MLK3 Inhibitor) URMC099->BBBDisruption Prevents URMC099->MicroglialActivation Inhibits Neuroprotection Preserved Cognitive Function URMC099->Neuroprotection Leads to

In Alzheimer's disease models, this compound has been shown to inhibit the MKK4/JNK and MKK3/p38 signaling pathways, which are downstream of MLK3 and are involved in inflammation and stress response. This inhibition is associated with enhanced clearance of amyloid-beta by microglia [4].

Interpretation for Research & Development

For researchers in the field, the data on this compound highlights several key points:

  • Validated Multi-Model Efficacy: The compound's effectiveness across distinct models (HAND, PND, AD) suggests its mechanism targets a common pathway in neuroinflammation, making it a promising candidate for broader CNS drug development [1] [2] [4].
  • Favorable Drug-like Properties: Its design successfully addresses the BBB penetration limitations of previous generation inhibitors like CEP-1347, demonstrating that CNS-active molecules can be engineered with careful attention to properties like molecular weight and polar surface area [1].
  • Safety and Tolerability Profile: The reported minimal interference with CYP450 enzymes and hERG channels, coupled with no observed negative impact on peripheral immune response or long-term fracture healing in animal models, indicates a promising preliminary tolerability profile [1] [2].

References

URMC-099 microglial phenotype modulation confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Experimental Findings

URMC-099 is a brain-penetrant small molecule initially characterized as a mixed-lineage kinase 3 (MLK3) inhibitor. However, its neuroprotective and anti-inflammatory effects are attributed to its broad-spectrum inhibition of multiple kinases, including other MLKs and LRRK2, which modulates upstream mitogen-activated protein kinase (MAPK) signaling pathways [1] [2].

The table below summarizes the core experimental findings that confirm its modulatory effect on microglia.

Disease Model Key Findings on Microglial Phenotype Downstream Outcomes
EAE (Multiple Sclerosis Model) [1] Shifted activated microglia toward a less inflammatory phenotype; reduced pro-inflammatory mediators. Prevented hippocampal synaptic loss (synapse protection) and reversed deficits in contextual fear conditioning.
Alzheimer's Disease (In Vitro) [2] Reduced Aβ-stimulated phosphorylation of MKK3/4, p38, and JNK; decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). Facilitated Aβ phagocytosis and degradation; upregulated anti-inflammatory cytokines (IL-4, IL-13).
Alzheimer's Disease (APP/PS1 Mice) [3] Induced co-localization of NOS-2 and Arg-1 with lysosomal markers in microglia; promoted microglial morphological changes associated with Aβ clearance. Reduced β-amyloidosis; restored synaptic integrity and hippocampal neurogenesis.
HIV-1 Infection (In Vitro) [4] Modulated endolysosomal pathways; increased nanoART retention in Rab7/Rab11 late and recycling endosomes. Potentiated antiretroviral activity; enhanced cell-based viral clearance.

A critical finding from direct comparison studies is that this compound's broad kinase inhibition profile is essential for its efficacy. A highly selective MLK3 inhibitor, CLFB1134, failed to protect synapses in the EAE model or rescue cultured neurons from degeneration, demonstrating that narrowly-targeted inhibition is less effective in a neuroinflammatory context [1].

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies for key experiments cited above.

  • In Vivo Administration (EAE & AD Models)

    • Animal Models: C57BL/6 mice with induced EAE [1] or APP/PS1 double-transgenic mice [3].
    • Dosing: this compound was administered via intraperitoneal (i.p.) injection at 10 mg/kg [1] [3].
    • Regimen: For EAE, treatment began after motor symptom onset and was given twice daily [1]. For AD, it was given daily for three weeks [3].
    • Vehicle: 5% DMSO, 40% polyethylene glycol 400, 55% saline [1] [3].
  • In Vitro Microglial Culture & Treatment

    • Cell Source: Primary murine microglia isolated from postnatal day 1 newborn mouse cortices [2].
    • Treatment Protocol: Microglia were pre-incubated with 100 nM this compound for 30 minutes, followed by co-incubation with monomeric Aβ42 (10 µM) [2]. This concentration did not affect microglial viability [2].
  • Outcome Assessments

    • Synaptic Density: Quantified by immunohistochemical analysis of PSD-95-positive postsynaptic structures in the hippocampus [1].
    • Microglial Phagocytosis: Assessed by measuring Aβ42 uptake using immunofluorescence and confocal microscopy. The expression of scavenger receptors (e.g., CD36, CD47) was analyzed by immunoblot [2].
    • Signaling Pathway Activation: Phosphorylation of key MAPK pathway components (MKK3, MKK4, p38, JNK) was detected by Western blot [2] [3].
    • Cytokine Profile: Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) were measured by ELISA, and anti-inflammatory cytokine gene expression (IL-4, IL-13) was evaluated by real-time quantitative PCR [2].

This compound versus Selective MLK3 Inhibition

The following diagram illustrates the critical mechanistic difference between this compound's broad-spectrum action and the narrow activity of a selective MLK3 inhibitor, based on the direct comparative study [1].

G Neuroinflammatory_Stimuli Neuroinflammatory Stimuli (PAF, TNF-α, IL-1β) MLK_Family MLK Family Activation (MLK1, MLK2, MLK3) Neuroinflammatory_Stimuli->MLK_Family LRRK2 LRRK2 Neuroinflammatory_Stimuli->LRRK2 MAPK_Pathway MAPK Pathway Activation (MKK3/4 -> p38/JNK) MLK_Family->MAPK_Pathway LRRK2->MAPK_Pathway Outcome1 Pro-inflammatory Microglial Activation Synaptic Injury Neurodegeneration MAPK_Pathway->Outcome1 Outcome2 Synapse Protection Reduced Neuroinflammation Improved Cognitive Function Inhibitor_Broad This compound (Broad-Spectrum Inhibitor) Inhibitor_Broad->MLK_Family Potent Inhibition Inhibitor_Broad->LRRK2 Potent Inhibition Inhibitor_Broad->Outcome2 Leads to Inhibitor_Narrow CLFB1134 (Selective MLK3 Inhibitor) Inhibitor_Narrow->MLK_Family Limited Inhibition

Interpretation and Research Implications

The collective data robustly confirms that this compound induces a beneficial shift in microglial phenotype, but with an important caveat:

  • Broad-Spectrum Efficacy is Key: The direct comparison with CLFB1134 indicates that the therapeutic benefits of this compound are not solely due to MLK3 inhibition but result from its combined action on multiple kinase targets [1]. This suggests that a multi-kinase inhibition strategy may be more effective than highly selective single-target approaches for treating complex neuroinflammatory diseases.

For researchers, this implies that the "selectively non-selective" profile of this compound is a defining feature of its mechanism. Future comparative work should focus on its effects relative to other broad-spectrum anti-inflammatory agents, rather than only selective kinase inhibitors.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

421.22664588 g/mol

Monoisotopic Mass

421.22664588 g/mol

Heavy Atom Count

32

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

URMC-099

Dates

Last modified: 08-15-2023
1: Polesskaya O, Wong C, Lebron L, Chamberlain JM, Gelbard HA, Goodfellow V, Kim M, Daiss JL, Dewhurst S. MLK3 regulates fMLP-stimulated neutrophil motility. Mol Immunol. 2014 Apr;58(2):214-22. doi: 10.1016/j.molimm.2013.11.016. Epub 2014 Jan 3. PubMed PMID: 24389043; PubMed Central PMCID: PMC3946811.
2: Goodfellow VS, Loweth CJ, Ravula SB, Wiemann T, Nguyen T, Xu Y, Todd DE, Sheppard D, Pollack S, Polesskaya O, Marker DF, Dewhurst S, Gelbard HA. Discovery, synthesis, and characterization of an orally bioavailable, brain penetrant inhibitor of mixed lineage kinase 3. J Med Chem. 2013 Oct 24;56(20):8032-48. doi: 10.1021/jm401094t. Epub 2013 Oct 3. PubMed PMID: 24044867; PubMed Central PMCID: PMC4032177.
3: Marker DF, Tremblay MÈ, Puccini JM, Barbieri J, Gantz Marker MA, Loweth CJ, Muly EC, Lu SM, Goodfellow VS, Dewhurst S, Gelbard HA. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders. J Neurosci. 2013 Jun 12;33(24):9998-10010. doi: 10.1523/JNEUROSCI.0598-13.2013. PubMed PMID: 23761895; PubMed Central PMCID: PMC3682381.

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